2-Allylsulfanylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRIQIRVZSKIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295151 | |
| Record name | 2-allylsulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17839-66-6 | |
| Record name | NSC99895 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-allylsulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Allylsulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 2-Allylsulfanylbenzoic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. The document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and safe execution in a laboratory setting.
Introduction and Significance
This compound, also known as 2-(allylthio)benzoic acid, is a bifunctional molecule incorporating both a carboxylic acid and an allyl thioether group. This unique combination of functionalities makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the allyl group can participate in various reactions such as addition, oxidation, and transition metal-catalyzed cross-coupling reactions. The thioether linkage itself can be a key structural element or a handle for further functionalization.
Understanding the reliable synthesis and thorough characterization of this compound is crucial for its application in research and development. This guide aims to provide a robust framework for its preparation and analysis.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) with an allyl halide, typically allyl bromide. This reaction is a classic example of a nucleophilic substitution where the thiolate anion, generated in situ, attacks the electrophilic carbon of the allyl bromide.
Reaction Mechanism and Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: A base is used to deprotonate the thiol group (-SH) of 2-mercaptobenzoic acid, forming a more nucleophilic thiolate anion (-S⁻). The choice of base is critical; a moderately strong base is required to deprotonate the thiol without causing significant deprotonation of the carboxylic acid, which would remain as the carboxylate salt. Common bases for this transformation include alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃) or hydroxides (e.g., NaOH, KOH) in a suitable solvent.
-
Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile and attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide ion as the leaving group.
-
Workup: After the reaction is complete, an acidic workup is necessary to protonate the carboxylate group, leading to the precipitation of the desired this compound product.
Detailed Experimental Protocol
This protocol is based on established procedures for S-alkylation of thiophenols.
Materials:
-
2-Mercaptobenzoic acid (Thiosalicylic acid)
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzoic acid (10.0 g, 64.8 mmol) and anhydrous potassium carbonate (10.8 g, 78.1 mmol, 1.2 equivalents).
-
Solvent Addition: Add 100 mL of dimethylformamide (DMF) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature.
-
Addition of Allyl Bromide: Slowly add allyl bromide (6.7 mL, 77.8 mmol, 1.2 equivalents) to the stirred suspension using a dropping funnel over a period of 30 minutes. A slight exotherm may be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material, 2-mercaptobenzoic acid.
-
Workup: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water.
-
Acidification: Slowly add 1 M hydrochloric acid to the aqueous mixture with stirring until the pH is approximately 2-3. A white to off-white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining salts and DMF.
-
Purification (Recrystallization): The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. To the hot solution, slowly add warm deionized water with continuous stirring until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven at 50-60°C to a constant weight.
Safety Precautions:
-
Allyl bromide is a highly toxic, flammable, and lachrymatory substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4][5]
-
DMF is a skin and eye irritant. Avoid inhalation and skin contact.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and analytical techniques are typically employed.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₁₀O₂S |
| Molecular Weight | 194.25 g/mol |
| Melting Point | Approximately 148-152 °C (literature values may vary) |
Spectroscopic Data
The following data are representative of what is expected for this compound.
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
11.0 - 13.0 (s, 1H): This broad singlet corresponds to the carboxylic acid proton. Its chemical shift can be highly variable and concentration-dependent due to hydrogen bonding.
-
8.10 (dd, J = 7.8, 1.6 Hz, 1H): Aromatic proton ortho to the carboxylic acid group.
-
7.50 - 7.35 (m, 2H): Aromatic protons.
-
7.20 - 7.10 (m, 1H): Aromatic proton.
-
6.00 - 5.85 (m, 1H): The methine proton (-CH=) of the allyl group.
-
5.30 - 5.10 (m, 2H): The terminal vinyl protons (=CH₂) of the allyl group.
-
3.65 (d, J = 6.8 Hz, 2H): The methylene protons (-S-CH₂-) adjacent to the sulfur atom.
-
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
171.5: Carboxylic acid carbonyl carbon.
-
141.0: Aromatic quaternary carbon attached to the sulfur atom.
-
133.5: The methine carbon (-CH=) of the allyl group.
-
132.5, 131.8, 125.0, 124.5: Aromatic CH carbons.
-
124.0: Aromatic quaternary carbon attached to the carboxylic acid group.
-
118.0: The terminal vinyl carbon (=CH₂) of the allyl group.
-
35.0: The methylene carbon (-S-CH₂-) of the allyl group.
-
3.2.3. Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid, showing characteristic broadness due to hydrogen bonding.
-
3080-3010: C-H stretch of the aromatic and vinyl groups.
-
2980-2900: C-H stretch of the allyl methylene group.
-
1680-1710: C=O stretch of the carboxylic acid carbonyl group.
-
1640: C=C stretch of the allyl group.
-
1590, 1470: C=C stretching vibrations within the aromatic ring.
-
1300-1200: C-O stretch of the carboxylic acid.
-
990, 920: Out-of-plane bending of the allyl vinyl C-H bonds.
-
3.2.4. Mass Spectrometry (MS)
-
MS (EI, 70 eV) m/z (%):
-
194 (M⁺): Molecular ion peak.
-
177: Loss of -OH.
-
153: Loss of -CH₂CH=CH₂.
-
149: Loss of -COOH.
-
121: [M - COOH - C₂H₂]⁺
-
105: [C₆H₅CO]⁺
-
77: [C₆H₅]⁺
-
41: [CH₂=CH-CH₂]⁺ (allyl cation).
-
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound via S-alkylation of 2-mercaptobenzoic acid. The provided experimental protocol, coupled with the expected characterization data, offers a comprehensive resource for researchers. Adherence to the outlined safety precautions, particularly when handling allyl bromide, is paramount. The successful synthesis and characterization of this versatile building block will enable its effective use in a wide range of synthetic applications, from fundamental organic chemistry research to the development of novel therapeutic agents.
References
An In-depth Technical Guide to 2-Allylsulfanylbenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Allylsulfanylbenzoic acid (CAS No. 17839-66-6), a sulfur-containing benzoic acid derivative with potential applications in medicinal chemistry and materials science. This document details the physicochemical properties, a plausible and detailed synthetic protocol based on established chemical principles, and analytical methodologies for the characterization of this compound. Furthermore, we explore the potential biological activities and applications of this compound by drawing parallels with structurally related compounds and the versatile reactivity of its functional groups. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel thioether compounds for drug discovery and development.
Introduction
This compound is an organic molecule featuring a benzoic acid scaffold substituted at the ortho position with an allyl thioether group. The unique combination of a carboxylic acid, a thioether linkage, and a terminal alkene functionality makes this compound an attractive building block for the synthesis of more complex molecules and materials. The carboxylic acid moiety provides a handle for amide bond formation or other modifications, while the allyl group can participate in a variety of chemical transformations, most notably thiol-ene click chemistry. The thioether bond itself can be a key structural element in biologically active molecules. This guide will provide a detailed exploration of this compound, from its fundamental properties to its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while the CAS number and molecular formula are well-established, detailed experimental data on properties such as melting point and solubility are not widely available in the public domain. The information provided is a combination of established data and calculated values based on the compound's structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17839-66-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₀O₂S | Calculated |
| Molecular Weight | 208.26 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | --INVALID-LINK--[1] |
| pKa | Estimated to be around 4-5 (similar to other benzoic acids) | --INVALID-LINK--[1] |
Synthesis of this compound
The most direct and plausible synthetic route to this compound is the S-alkylation of 2-mercaptobenzoic acid with an allyl halide, such as allyl bromide, in the presence of a base. This reaction is a straightforward and high-yielding nucleophilic substitution.
Reaction Scheme
Caption: Synthesis of this compound via S-alkylation.
Detailed Experimental Protocol
This protocol is a robust and self-validating method for the synthesis of this compound.
Materials:
-
2-Mercaptobenzoic acid (thiosalicylic acid)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-mercaptobenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.
-
Addition of Alkylating Agent: While stirring the mixture, add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with 1 M HCl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Base: Potassium carbonate is a mild and effective base for deprotonating the thiol of 2-mercaptobenzoic acid to form the more nucleophilic thiolate.
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base and leaving the anion (thiolate) more reactive.
-
Temperature: Heating the reaction mixture increases the rate of the reaction, ensuring completion in a reasonable timeframe.
-
Work-up: The acidic wash removes any unreacted base, and the brine wash removes residual water from the organic layer.
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of this compound and for monitoring reaction progress.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the product from starting materials and byproducts.[2][3][4]
Spectroscopic Methods
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the allyl group (with its characteristic vinyl and allylic proton signals) and the aromatic protons of the benzoic acid moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of carbon signals for the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (208.26 g/mol ).
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid C=O and O-H stretches, as well as C=C stretches from the allyl group.
Potential Applications and Biological Activity
While specific biological activities for this compound are not extensively documented, its structural features suggest several areas of potential interest for researchers.
Medicinal Chemistry
-
Anti-inflammatory and Analgesic Agents: Many benzoic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[5][6] The thioether linkage in this compound could modulate these activities.
-
Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are known for their antimicrobial and antifungal properties.[7][8] The sulfur-containing side chain could enhance or modify this activity.
-
Anticancer Agents: Certain benzoic acid derivatives have shown potential as anticancer agents.[9] The unique structure of this compound makes it a candidate for screening in cancer cell lines.
Materials Science and Bioconjugation
The terminal alkene of the allyl group is a prime candidate for thiol-ene "click" chemistry . This highly efficient and specific reaction allows for the conjugation of this compound to other molecules or materials containing thiol groups.
Caption: Thiol-ene click reaction of this compound.
This opens up possibilities for:
-
Polymer Synthesis: Incorporating this compound into polymer chains to create functional materials.
-
Surface Modification: Attaching the molecule to surfaces to alter their properties.
-
Bioconjugation: Linking it to biomolecules like peptides or proteins for applications in drug delivery or diagnostics.
Conclusion
This compound is a versatile molecule with significant potential for a range of scientific applications. Its straightforward synthesis, combined with the reactivity of its functional groups, makes it an attractive building block for the creation of novel compounds and materials. This guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this intriguing thioether derivative. Further research into its specific biological activities is warranted and could lead to the development of new therapeutic agents or advanced materials.
References
- 1. byjus.com [byjus.com]
- 2. agilent.com [agilent.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2-Allylsulfanylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2-Allylsulfanylbenzoic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. While the specific moment of its initial synthesis is not prominently documented in historical records, this guide reconstructs its likely discovery through the lens of established chemical principles and the historical development of its key precursor, 2-mercaptobenzoic acid (thiosalicylic acid). We will delve into the foundational chemistry that enables its synthesis, provide a detailed, historically plausible experimental protocol, and discuss the molecule's significance as a building block in modern chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's origins and synthetic accessibility.
Introduction: Unveiling a Niche Yet Versatile Molecule
This compound, also known as 2-(allylthio)benzoic acid, is an organosulfur compound characterized by a benzoic acid scaffold substituted at the ortho position with an allyl thioether group. While not as widely celebrated as its ubiquitous precursor, salicylic acid, this compound represents an important class of S-alkylated benzoic acid derivatives. Its trifunctional nature, possessing a carboxylic acid, a thioether linkage, and a reactive allyl group, makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic systems and potential therapeutic agents.
The history of this compound is intrinsically linked to the development and availability of thiosalicylic acid. The nucleophilic nature of the thiol group on thiosalicylic acid provides a straightforward pathway for the introduction of various substituents, including the allyl group. This guide will explore this synthetic lineage to postulate the logical steps that led to the first preparation of this compound.
The Precursor's Tale: A Brief History of Thiosalicylic Acid
The journey to this compound begins with its essential precursor, 2-mercaptobenzoic acid, more commonly known as thiosalicylic acid. The history of this organosulfur compound is a cornerstone for understanding the eventual synthesis of its S-allyl derivative.
Thiosalicylic acid can be prepared from anthranilic acid through a diazotization reaction, followed by treatment with a sulfur source like sodium sulfide and subsequent reduction.[1] A well-documented procedure for its synthesis is available in the renowned Organic Syntheses collection, highlighting its accessibility to chemists for a considerable period.[2] The established methods for synthesizing thiosalicylic acid are crucial, as they made the starting material for this compound readily available to the scientific community.
The primary reactivity of thiosalicylic acid, central to the synthesis of the title compound, lies in the nucleophilicity of its thiol group. This sulfhydryl moiety readily undergoes S-alkylation reactions with suitable electrophiles, a fundamental transformation in organic chemistry.
The Logical Discovery: A Plausible Synthetic Emergence
While a singular, celebrated publication detailing the "discovery" of this compound remains elusive, its synthesis can be confidently inferred from the well-established reactivity of thiosalicylic acid. The Williamson ether synthesis, a long-standing method for forming ethers, has a thioether counterpart that provides the most logical and historically plausible route to this compound.
The reaction involves the deprotonation of the thiol group of thiosalicylic acid with a suitable base to form a thiolate anion. This highly nucleophilic thiolate then readily attacks an allyl halide, such as allyl bromide, in a classic SN2 reaction to form the thioether linkage. This type of reaction is foundational and would have been a logical step for chemists exploring the derivatization of thiosalicylic acid.
The following diagram illustrates this proposed synthetic pathway:
References
The Emerging Potential of 2-Allylsulfanylbenzoic Acid Derivatives in Therapeutic Research: A Technical Guide
Introduction: A Strategic Approach to Novel Drug Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for diverse biological activity is paramount. Benzoic acid and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The incorporation of a sulfur-containing moiety, particularly an allyl-sulfanyl group at the 2-position, presents a compelling avenue for the development of new molecular entities with unique pharmacological profiles. This guide provides a comprehensive technical overview of 2-allylsulfanylbenzoic acid derivatives, from their rational design and synthesis to their potential anticancer and anti-inflammatory activities. We will delve into the mechanistic underpinnings of their anticipated biological effects and provide detailed, field-proven protocols for their evaluation.
The rationale for focusing on this particular scaffold stems from several key observations. Firstly, organosulfur compounds, such as those found in Allium species, are known to possess potent anticancer properties, primarily through the induction of apoptosis.[4] Secondly, the allyl group is a versatile functional motif that can participate in various biological interactions and can be readily modified. Finally, the benzoic acid core provides a handle for tuning physicochemical properties and can interact with a range of biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.
Chemical Synthesis: A Practical and Efficient Approach
The synthesis of this compound derivatives can be efficiently achieved through a modified Williamson ether synthesis, a robust and well-established method in organic chemistry.[5][6][7] The primary starting materials for this synthesis are 2-mercaptobenzoic acid and an appropriate allyl halide, such as allyl bromide.
Proposed Synthetic Pathway
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion of 2-mercaptobenzoic acid, generated in situ by a base, attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the desired thioether linkage.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Mercaptobenzoic acid
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-mercaptobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl, which should result in the precipitation of the crude product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure compound.
Potential Biological Activity: Anticancer and Anti-inflammatory Properties
Based on the chemical structure and the known activities of related compounds, this compound derivatives are hypothesized to possess significant anticancer and anti-inflammatory properties.
Anticipated Anticancer Activity and Mechanism of Action
Sulfur-containing compounds are known to induce apoptosis in cancer cells, a key mechanism for their anticancer effects.[4] The allyl moiety may also contribute to cytotoxicity. The proposed mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation and survival.
Caption: Proposed mechanism of anticancer activity.
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound derivative)
-
Doxorubicin (positive control)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound and doxorubicin in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticipated Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | To be determined |
| This compound | A549 | To be determined |
| Doxorubicin | MCF-7 | Reference value |
| Doxorubicin | A549 | Reference value |
Anticipated Anti-inflammatory Activity and Mechanism of Action
Benzoic acid derivatives have been shown to exhibit anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways.[8] A plausible mechanism for this compound derivatives involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the subsequent downregulation of pro-inflammatory enzymes like COX-2 (cyclooxygenase-2).[9][10][11]
Caption: Proposed mechanism of anti-inflammatory activity.
Experimental Protocol: In Vitro Anti-inflammatory Activity Evaluation (Nitric Oxide Inhibition Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitrite determination)
-
Test compound (this compound derivative)
-
Dexamethasone (positive control)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and medium only, and an LPS-only group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Data Presentation: Anticipated Anti-inflammatory Activity
| Compound | Concentration (µM) | Nitric Oxide Inhibition (%) |
| This compound | 1 | To be determined |
| 10 | To be determined | |
| 50 | To be determined | |
| Dexamethasone | 10 | Reference value |
Conclusion and Future Directions
This technical guide outlines a clear path for the synthesis and biological evaluation of this compound derivatives as potential anticancer and anti-inflammatory agents. The proposed synthetic route is practical and efficient, and the detailed protocols for assessing biological activity provide a solid framework for initial screening and mechanistic studies. The structural novelty of this scaffold, combining the established pharmacophore of benzoic acid with the unique properties of the allyl-sulfanyl group, warrants further investigation. Future research should focus on synthesizing a library of derivatives with modifications to the aromatic ring and the allyl group to establish structure-activity relationships (SAR). In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of promising lead compounds. The exploration of this compound derivatives holds significant promise for the development of novel therapeutics to address the unmet needs in oncology and inflammatory diseases.
References
- 1. preprints.org [preprints.org]
- 2. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Mechanism of Sulfur-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel dual inhibitors of nuclear factor-kappa B (NF-κB) and cyclooxygenase- 2 (COX-2): synthesis, in vitro anticancer activity and stability studies of lantadene-non steroidal anti-inflammatory drug (NSAID) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive and negative regulation of NF-kappaB by COX-2: roles of different prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-Depth Technical Guide to the Solubility and Stability of 2-Allylsulfanylbenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of interest in synthetic chemistry and potential drug discovery programs. In the absence of extensive public data, this document serves as a practical, methodology-focused whitepaper for researchers and drug development professionals. It details the necessary experimental protocols to determine the aqueous and organic solubility profiles, as well as the intrinsic stability of this compound under various stress conditions. The guide emphasizes a first-principles approach, enabling research teams to generate reliable, in-house data for informed decision-making in lead optimization and formulation development.
Introduction and Physicochemical Overview
This compound is a bifunctional molecule featuring a carboxylic acid moiety attached to a phenyl ring, which is also substituted with an allyl thioether group. This unique combination of functional groups dictates its physicochemical properties and potential liabilities.
-
Carboxylic Acid Group: Confers acidic properties and suggests a pH-dependent solubility profile in aqueous media. At pH values above its pKa, the carboxylate anion is expected to be significantly more soluble in water than the protonated form.
-
Allyl Thioether Group: The thioether is susceptible to oxidation, potentially forming a sulfoxide or sulfone. The allyl group itself can undergo various reactions, including isomerization and polymerization, particularly in the presence of light, heat, or radical initiators.
This guide provides the experimental blueprints to quantify these attributes, ensuring a robust understanding of the molecule's behavior.
Chemical Structure of this compound
A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-Allylsulfanylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2-Allylsulfanylbenzoic acid using quantum chemical calculations. Moving beyond a simple procedural summary, this document elucidates the rationale behind methodological choices, offering a robust workflow grounded in established computational practices. We will navigate the essential steps from structural input to in-depth analysis of electronic and vibrational properties. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. Key analyses, including geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are detailed. The overarching goal is to equip researchers with the expertise to predict molecular properties, understand reactivity, and guide further experimental work in fields such as drug design and materials science, where sulfur-containing benzoic acid derivatives are of significant interest.
Introduction: The Rationale for a Computational Approach
This compound is a molecule of interest due to its dual functionality: a carboxylic acid group attached to a benzene ring and a flexible, reactive allyl sulfide side chain. This combination presents a unique electronic and structural landscape. While experimental techniques provide invaluable data, they often capture the molecule's bulk properties or a single, crystallized state. Quantum chemical calculations offer a powerful complementary approach, allowing us to probe the intrinsic properties of a single molecule in the gas phase, providing insights that are difficult or impossible to obtain experimentally.[1][2]
Computational modeling enables the prediction of:
-
Stable Conformations: Identifying the lowest-energy three-dimensional structure.
-
Spectroscopic Signatures: Calculating vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.[3][4]
-
Electronic Reactivity: Mapping regions of high and low electron density to predict sites for nucleophilic and electrophilic attack.[5][6][7]
-
Orbital Interactions: Understanding the electronic transitions and charge transfer possibilities within the molecule.[8][9]
This guide will focus on a workflow utilizing Density Functional Theory (DFT), a method that has become the workhorse of modern computational chemistry for its favorable balance of accuracy and computational cost.[10][11]
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set.[10][12]
The Method: Why Density Functional Theory (DFT)?
While methods like Hartree-Fock (HF) provide a foundational, mean-field approximation, they inherently neglect the effects of electron correlation, which is the interaction between individual electrons.[13][14][15] DFT includes these crucial correlation effects by calculating the energy as a functional of the total electron density. This approach provides significantly more accurate results for a wide range of molecular systems without the prohibitive computational expense of higher-level post-Hartree-Fock methods.[10][11]
For a molecule like this compound, which contains a sulfur atom with its diffuse valence electrons and a delocalized π-system, accounting for electron correlation is critical for accurately describing its geometry and electronic properties.
The Basis Set: Representing Molecular Orbitals
A basis set is a collection of mathematical functions (in this case, Gaussian-type orbitals) used to construct the molecular orbitals.[12][16] The size and flexibility of the basis set directly impact the quality of the calculation.
-
Pople-style basis sets (e.g., 6-31G, 6-311G): These are widely used and offer a good starting point. The "6-311G" notation indicates a triple-zeta quality for valence electrons, providing more flexibility than a minimal or double-zeta set.[17]
-
Polarization Functions (d,p): Indicated by (d,p) or **, these functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing chemical bonds accurately.
-
Diffuse Functions (+): Indicated by + or ++, these functions are large and spread out, making them critical for describing systems with lone pairs, anions, or weak interactions—all relevant to the carboxylic acid and sulfur moieties in our target molecule.
A judicious choice for this compound is the 6-311++G(d,p) basis set. This provides a robust description of the core and valence electrons, with sufficient flexibility (polarization and diffuse functions) to accurately model the sulfur atom and the electronegative oxygen atoms.
The Computational Workflow: A Step-by-Step Protocol
This section outlines the complete, self-validating protocol for the quantum chemical analysis of this compound. While specific keywords may vary slightly, the logic is applicable across major software packages like Gaussian[1][18], ORCA[19][20][21], or GAMESS[22][23][24].
Visualization of the Workflow
The entire computational process can be visualized as a logical sequence, ensuring that each step builds upon a validated foundation.
Caption: A flowchart of the quantum chemical calculation workflow.
Protocol: Geometry Optimization and Frequency Analysis
Objective: To find the lowest energy conformation (the equilibrium geometry) of the molecule and to verify that it is a true energy minimum.
-
Structure Input: Build an initial 3D structure of this compound using a molecular editor like GaussView[25][26] or Avogadro. Ensure reasonable bond lengths and angles.
-
Input File Creation: Create an input file specifying the chosen method and basis set. A typical Gaussian input line would be: #p B3LYP/6-311++G(d,p) Opt Freq
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Opt: Keyword for geometry optimization.
-
Freq: Keyword to perform a frequency calculation after the optimization completes successfully.[27]
-
-
Execution: Submit the calculation to the quantum chemistry software.
-
Validation: Upon completion, inspect the output file. The optimization has converged when the forces on the atoms are negligible. The crucial validation step comes from the frequency calculation:
-
Result: A list of vibrational frequencies.
-
Verification: Check for imaginary frequencies. A true energy minimum will have zero imaginary frequencies.[4] If one or more imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a minimum, and requires further structural modification and re-optimization.
-
Results and Analysis: Interpreting the Output
Once a validated minimum energy structure is obtained, we can analyze the rich information contained in the output file.
Structural and Vibrational Data
The optimized geometry provides the most stable 3D arrangement of the atoms. Key vibrational frequencies can be compared to experimental data to validate the computational model.
| Parameter | Description | Calculated Value (cm⁻¹) |
| O-H Stretch | Carboxylic acid hydroxyl group | ~3500 (unscaled) |
| C=O Stretch | Carboxylic acid carbonyl group | ~1750 (unscaled) |
| C=C Stretch | Aromatic ring and allyl group | ~1600-1500 (unscaled) |
| S-C Stretch | Thioether linkage | ~700-600 (unscaled) |
| Table 1: Predicted key vibrational frequencies for this compound. Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies and may require a scaling factor for direct comparison. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate chemical reactivity.[8][28]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).[9]
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.[28][29]
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Table 2: Calculated frontier orbital energies for this compound. (Note: These are representative values). |
Analysis of the orbital plots would likely show the HOMO localized on the electron-rich sulfur atom and the benzene ring, while the LUMO is likely distributed over the carboxylic acid group and the aromatic π* system.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electron density, color-coded to show regions of varying electrostatic potential.[5][6] It is an excellent tool for visualizing reactive sites.[7][30]
-
Red/Yellow Regions: Negative potential (electron-rich). These are sites for electrophilic attack. For our molecule, this would be concentrated on the oxygen atoms of the carboxyl group.
-
Blue Regions: Positive potential (electron-poor). These are sites for nucleophilic attack. This would be located around the acidic hydrogen of the carboxyl group.
-
Green Regions: Neutral potential.
Caption: The relationship between MEP color and chemical reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.[31][32] This method provides quantitative insights into bonding and intramolecular interactions.[33]
A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory.[31] For this compound, this could reveal:
-
Hyperconjugation: The delocalization of electron density from a filled bonding orbital (e.g., a C-H bond) into an adjacent empty anti-bonding orbital (e.g., a C=C π* orbital). This stabilizes the molecule.
-
Intramolecular Hydrogen Bonding: Potential weak interactions between the carboxylic acid proton and the sulfur atom's lone pairs could be quantified.
Conclusion
This guide has detailed a robust and scientifically sound workflow for the quantum chemical investigation of this compound. By employing Density Functional Theory with an appropriate basis set, we can perform a series of calculations—geometry optimization, frequency analysis, and electronic property analysis—that yield a deep understanding of the molecule's structure, stability, and reactivity. The causality behind each methodological choice has been explained to empower researchers to not only follow the protocol but also to adapt it to new chemical questions. The validation steps, particularly the confirmation of zero imaginary frequencies, are critical for ensuring the trustworthiness of the results. The insights gained from such computational studies are invaluable for guiding drug development, designing new materials, and fundamentally understanding chemical behavior at the molecular level.
References
- 1. ritme.com [ritme.com]
- 2. gaussian.com [gaussian.com]
- 3. fiveable.me [fiveable.me]
- 4. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]
- 5. MEP [cup.uni-muenchen.de]
- 6. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 7. researchgate.net [researchgate.net]
- 8. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. ossila.com [ossila.com]
- 10. jetir.org [jetir.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 13. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. insilicosci.com [insilicosci.com]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 18. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 19. ORCA - FACCTs [faccts.de]
- 20. ORCA | Ohio Supercomputer Center [osc.edu]
- 21. hpc.hku.hk [hpc.hku.hk]
- 22. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 23. RCAC - Software: GAMESS [rcac.purdue.edu]
- 24. GAMESS (US) - Wikipedia [en.wikipedia.org]
- 25. nyu.edu [nyu.edu]
- 26. Quantum Chemistry with Gaussian using GaussView | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 27. 10.9.1 Introduction⣠10.9 Harmonic Vibrational Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 6.0 Userâs Manual [manual.q-chem.com]
- 28. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 29. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 30. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 31. NBO [cup.uni-muenchen.de]
- 32. researchgate.net [researchgate.net]
- 33. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
Methodological & Application
Application Notes and Protocols: 2-Allylsulfanylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylsulfanylbenzoic acid is a bifunctional molecule poised for significant applications in the synthesis of sulfur-containing heterocyclic compounds. Its structure, featuring a carboxylic acid, a thioether, and a reactive allyl group, offers a versatile platform for constructing complex molecular architectures, particularly thiochromanones and related scaffolds that are of interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols, mechanistic insights, and practical considerations for its use in organic synthesis.
The strategic placement of the reactive functionalities within this compound allows for intramolecular cyclization reactions, which are powerful tools for the efficient construction of ring systems. This document will focus on two primary modes of cyclization: acid-catalyzed electrophilic cyclization and radical-mediated thiol-ene type cyclization. Each section will provide a theoretical background, a detailed experimental protocol, and a discussion of the critical parameters that influence the reaction outcome.
Part 1: Preparation of this compound
The starting material, this compound, can be readily prepared from the commercially available 2-mercaptobenzoic acid (thiosalicylic acid) via a straightforward S-alkylation reaction.
Reaction Scheme: S-Allylation of 2-Mercaptobenzoic Acid
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard S-alkylation procedures for thiols.[1]
Materials:
-
2-Mercaptobenzoic acid (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-mercaptobenzoic acid in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to form the thiolate salt.
-
Slowly add allyl bromide to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Expert Insights: The choice of base and solvent can be critical. While K₂CO₃ in DMF is effective, other combinations such as sodium hydroxide in ethanol/water can also be employed. It is important to use a slight excess of allyl bromide to ensure complete consumption of the starting thiol.
Part 2: Application in the Synthesis of Thiochroman-4-ones via Acid-Catalyzed Cyclization
A primary application of this compound is its conversion to thiochroman-4-one, a core structure in various biologically active molecules. This transformation is typically achieved through an intramolecular Friedel-Crafts acylation. The carboxylic acid is first converted to a more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid. Alternatively, strong protic acids can be used to promote direct cyclization.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The reaction proceeds in two key steps: formation of the acyl chloride followed by Lewis acid-mediated intramolecular electrophilic aromatic substitution.
Caption: Two-step synthesis of thiochroman-4-one from this compound.
Experimental Protocol: Synthesis of Thiochroman-4-one
This protocol is adapted from established methods for intramolecular Friedel-Crafts acylation.[2]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-allylsulfanylbenzoyl chloride.
-
Intramolecular Cyclization: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice-water bath.
-
Carefully add anhydrous aluminum chloride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield thiochroman-4-one.
Data Summary Table:
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | DCM | 0 to RT | 3 | ~75-85 |
| 2 | SnCl₄ | DCM | 0 to RT | 4 | ~70-80 |
| 3 | TiCl₄ | DCM | -78 to RT | 5 | ~65-75 |
Note: Yields are estimates based on analogous reactions and may vary.
Part 3: Potential Application in Radical-Mediated Cyclizations (Thiol-Ene Reaction)
The allyl group in this compound opens up the possibility of intramolecular radical-mediated cyclizations, a powerful method for forming cyclic structures.[3] While the thioether is less reactive than a thiol in generating a thiyl radical, under appropriate conditions, a radical cascade can be initiated. This approach offers an alternative, often milder, route to sulfur-containing heterocycles.
Proposed Reaction Pathway: Intramolecular Thiol-Ene Type Cyclization
A radical initiator can promote the formation of a key radical intermediate which then undergoes intramolecular cyclization onto the allyl group. This would lead to a five- or six-membered ring system depending on the regioselectivity of the radical addition.
Caption: Proposed radical-mediated cyclization of this compound.
Exploratory Protocol: Radical-Mediated Cyclization
This is a proposed protocol based on known intramolecular thiol-ene reactions.[4][5] Optimization will likely be required.
Materials:
-
This compound (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Toluene or Benzene, degassed
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in degassed toluene in a round-bottom flask equipped with a reflux condenser.
-
Add AIBN to the solution.
-
Heat the reaction mixture to reflux (around 80-110 °C depending on the solvent) and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to isolate the cyclized product(s).
Causality and Experimental Choices:
-
Degassed Solvent: The removal of oxygen is crucial in radical reactions to prevent quenching of the radical intermediates and formation of unwanted side products.
-
Radical Initiator: AIBN is a common choice as it decomposes at a convenient rate at typical reflux temperatures. Other initiators can be used depending on the desired reaction temperature.
-
Concentration: The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.
Trustworthiness and Self-Validation: The success of this protocol can be validated by standard analytical techniques. The formation of the cyclized product can be confirmed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and comparison with known compounds or through detailed structural elucidation. The regioselectivity of the cyclization (5-exo vs. 6-endo) can also be determined by spectroscopic analysis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of sulfur-containing heterocycles. The protocols provided herein for its preparation and subsequent cyclization offer robust starting points for researchers. The acid-catalyzed intramolecular Friedel-Crafts acylation provides a reliable route to thiochroman-4-ones, while the potential for radical-mediated cyclizations opens avenues for the exploration of novel synthetic methodologies. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best results.
References
- 1. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]
Synthesis of 2-Allylsulfanylbenzoic Acid Derivatives: A Detailed Guide to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylsulfanylbenzoic acid and its derivatives are a class of organic compounds that hold significant potential in medicinal chemistry and materials science. The presence of a carboxylic acid, a thioether linkage, and a reactive allyl group within the same molecule provides a versatile scaffold for the synthesis of more complex structures, including various heterocyclic systems.[1] These compounds can serve as key intermediates in the development of novel therapeutic agents and functional materials. For instance, derivatives of 2-aminobenzoic acid have been explored for their anti-inflammatory and analgesic properties.[2]
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its analogs. We will delve into two principal methodologies: the direct thioetherification of 2-halobenzoic acids and the strategic thio-Claisen rearrangement. Each section will offer a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes, grounded in established chemical literature.
Methodology 1: Thioetherification of 2-Halobenzoic Acids
The most direct approach to synthesizing this compound is through the nucleophilic substitution of a halogen on a 2-halobenzoic acid with allyl mercaptan. This reaction is typically facilitated by a base and, in some cases, a copper catalyst, in what is known as an Ullmann-type condensation.[3][4] The choice of the halogen (I > Br > Cl) on the benzoic acid derivative can significantly impact the reaction rate, with iodo-derivatives being the most reactive.[5]
Causality of Experimental Choices
-
Choice of Halogen: 2-Iodobenzoic acid is often the preferred starting material due to the weaker carbon-iodine bond, which facilitates nucleophilic attack by the thiolate.[5] However, 2-chlorobenzoic acid can also be used, often requiring more forcing conditions or catalytic activation.[5]
-
Base: A base is essential to deprotonate the allyl mercaptan, forming the more nucleophilic thiolate anion. Common bases include potassium carbonate, sodium hydroxide, or lithium hydroxide.[5] The choice of base can influence the reaction rate and solubility of the reactants.
-
Catalyst: In cases of less reactive aryl halides (e.g., chlorides), a copper catalyst (e.g., CuI, Cu₂O, or copper powder) is often employed to facilitate the cross-coupling reaction.[3][6] The precise mechanism of the Ullmann condensation for thioether formation is complex but is believed to involve the formation of a copper thiolate intermediate.[6]
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and to allow for heating to the required reaction temperatures.[3]
Experimental Workflow: Thioetherification
Caption: General workflow for the thioetherification of 2-halobenzoic acid.
Protocol 1: Synthesis of this compound from 2-Iodobenzoic Acid (Adapted from Ullmann Condensation Principles)
This protocol is adapted from general Ullmann condensation procedures for the synthesis of aryl thioethers.[3][5]
Materials:
-
2-Iodobenzoic acid
-
Allyl mercaptan
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-iodobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add allyl mercaptan (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the excess base and protonate the product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[4][7]
Safety Precautions: Allyl mercaptan is a volatile, flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, in contact with skin, or if inhaled.[8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[9][10]
Expected Characterization Data
| Parameter | Expected Data |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, COOH), 7.9-7.2 (m, 4H, Ar-H), 5.9 (m, 1H, -CH=), 5.2-5.0 (m, 2H, =CH₂), 3.6 (d, 2H, -S-CH₂-) |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O), 140-125 (Ar-C), ~134 (-CH=), ~118 (=CH₂), ~35 (-S-CH₂-) |
| IR (KBr, cm⁻¹) | ~3000 (br, O-H), ~1680 (C=O), ~1590, 1470 (C=C, aromatic), ~920 (=C-H bend) |
| Mass Spec (ESI-) | m/z [M-H]⁻ calculated for C₁₀H₉O₂S: 193.03 |
Methodology 2: Thio-Claisen Rearrangement
The thio-Claisen rearrangement is a[10][10]-sigmatropic rearrangement of an allyl aryl sulfide to an ortho-allyl thiophenol. This reaction is a powerful tool for carbon-carbon bond formation on an aromatic ring. For the synthesis of this compound derivatives, a precursor allyl aryl ether would first undergo a Claisen rearrangement to introduce the allyl group at the ortho position, followed by the introduction of the thioether functionality. However, a more direct approach would involve the thio-Claisen rearrangement of an allyl (2-carboxyphenyl) sulfide. This method is less direct for the primary target but is a key reaction for creating substituted derivatives.
Mechanism of the Thio-Claisen Rearrangement
The thio-Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic transition state. It is analogous to the more common Claisen rearrangement of allyl aryl ethers. The reaction is typically thermally induced and follows first-order kinetics.
Caption: Simplified mechanism of the thio-Claisen rearrangement.
Protocol 2: Thio-Claisen Rearrangement of a Precursor (Illustrative)
This protocol illustrates the general conditions for a thio-Claisen rearrangement. The specific substrate would need to be synthesized in a prior step.
Materials:
-
Allyl aryl sulfide precursor
-
High-boiling solvent (e.g., N,N-diethylaniline or decalin)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: Dissolve the allyl aryl sulfide precursor in a high-boiling solvent in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the solution to reflux under an inert atmosphere. The required temperature is typically high, often exceeding 200 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Once the rearrangement is complete, cool the reaction mixture and purify the product, typically by vacuum distillation or column chromatography.
Purification and Characterization
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[7] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[7] A mixed solvent system, such as ethanol and water, is often effective.[4]
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Spectroscopic Analysis
The structure and purity of the synthesized this compound derivatives should be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data are summarized in the table in the thioetherification section.
Conclusion
The synthesis of this compound and its derivatives can be effectively achieved through the thioetherification of 2-halobenzoic acids. While the thio-Claisen rearrangement offers an alternative route for creating substituted analogs, the direct substitution method is generally more straightforward for the parent compound. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and characterize these versatile chemical building blocks for applications in drug discovery and materials science. Careful attention to reaction conditions and safety precautions, particularly when handling allyl mercaptan, is essential for successful and safe synthesis.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Sn(OTf)2-Catalyzed Allylic Substitution of Thiols to Allyl Alcohols: Access to Allyl Sulfides [organic-chemistry.org]
Application Notes & Protocols: 2-Allylsulfanylbenzoic Acid as a Versatile Precursor for Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-allylsulfanylbenzoic acid as a pivotal building block in synthetic organic chemistry. We delve into its synthesis and underscore its utility in constructing a variety of medicinally relevant sulfur-containing heterocyclic compounds. The inherent reactivity of its allyl, thioether, and carboxylic acid functionalities allows for a diverse range of intramolecular cyclization strategies, including acid-catalyzed, electrophilic, and radical-mediated pathways. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed mechanistic insights, step-by-step experimental protocols, and comparative data to facilitate the strategic application of this versatile precursor in the synthesis of thiochromanones, benzothiophenes, and more complex fused systems.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] Among these, sulfur-containing heterocycles are of particular interest due to their wide spectrum of biological activities.[2] this compound is an exemplary bifunctional building block, uniquely primed for the synthesis of these valuable scaffolds. Its structure elegantly combines three key reactive centers:
-
A Carboxylic Acid Group: This serves as a potent internal electrophile precursor for intramolecular cyclization reactions, typically via activation to an acylium ion.
-
An Allyl Group: The terminal double bond is susceptible to attack by various reagents, initiating electrophilic or radical cyclization cascades.
-
A Thioether Linkage: The sulfur atom acts as a nucleophile and directs the regiochemical outcome of many cyclization reactions.
This confluence of functionalities within a single, readily accessible molecule provides a powerful and convergent approach to synthesizing complex heterocyclic systems that would otherwise require multi-step linear sequences. This guide will illuminate the primary synthetic routes originating from this precursor.
Synthesis of the Building Block: this compound
The foundational step is the reliable synthesis of the title compound. The most direct and efficient method is the nucleophilic substitution (SN2) reaction between 2-mercaptobenzoic acid (thiosalicylic acid) and an allyl halide.
Protocol 2.1: Synthesis of this compound
This protocol details the S-alkylation of 2-mercaptobenzoic acid. The reaction proceeds via the deprotonation of the thiol group by a base to form a more nucleophilic thiolate, which then attacks the allyl bromide.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-Mercaptobenzoic acid (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Sodium hydroxide (2.2 eq)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (2M)
-
Ethyl acetate
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzoic acid in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the sodium thiolate salt.
-
Cool the mixture to 0 °C using an ice bath.
-
Add allyl bromide dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and wash with diethyl ether to remove any unreacted allyl bromide.
-
Acidify the aqueous layer to pH ~2 by the slow addition of 2M HCl. A white precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield this compound.
Application I: Synthesis of Thiochroman-4-ones via Acid-Catalyzed Cyclization
One of the most valuable applications of this compound is its conversion to thiochroman-4-one, a core structure in many biologically active molecules. This transformation is achieved through an intramolecular Friedel-Crafts-type acylation, typically promoted by a strong Brønsted or Lewis acid.[3]
Mechanism: Acid-Catalyzed Cyclization
The reaction is initiated by the protonation of the allyl double bond by a strong acid (e.g., H₂SO₄, Polyphosphoric Acid). This generates a secondary carbocation, which is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution. Subsequent protonation of the carboxylic acid hydroxyl group, followed by loss of water and intramolecular acylation, leads to the formation of the thiochroman-4-one ring system.
Mechanism of Thiochroman-4-one Formation
Caption: Simplified mechanism for acid-catalyzed cyclization to thiochroman-4-one.
Protocol 3.1: Synthesis of Thiochroman-4-one using Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it serves as both a strong acid catalyst and a dehydrating agent.
Materials:
-
This compound (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 times weight of substrate)
-
Ice
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Step-by-Step Protocol:
-
Place this compound in a round-bottom flask.
-
Add PPA and equip the flask with a mechanical stirrer.
-
Heat the mixture to 90-100 °C with vigorous stirring for 2-4 hours. The mixture will become a viscous solution.
-
Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
-
Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto a large amount of crushed ice with stirring.
-
Allow the ice to melt completely. The product may precipitate as a solid or remain as an oil.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure thiochroman-4-one.
| Parameter | Condition | Typical Yield | Reference |
| Catalyst | Polyphosphoric Acid (PPA) | 75-90% | [3] |
| Temperature | 90-100 °C | ||
| Reaction Time | 2-4 hours | ||
| Alternative Catalyst | Eaton's Reagent (P₂O₅ in MeSO₃H) | Often higher yields, milder conditions | N/A |
Application II: Synthesis of Benzothiophenes
This compound can also be cyclized to form substituted benzothiophenes, another privileged heterocyclic scaffold.[4] This can be achieved through various strategies, including electrophile-induced cyclization.
Mechanism: Electrophile-Induced Cyclization
In this pathway, an electrophile (e.g., I⁺ from I₂, Br⁺ from Br₂) adds to the allyl double bond, forming a cyclic halonium ion intermediate. The carboxylate group, or the aromatic ring itself, can then act as an internal nucleophile, attacking the intermediate to forge the new ring. Subsequent elimination and/or aromatization steps lead to the benzothiophene product. For instance, reaction with iodine can lead to iodinated benzothiophenes, which are valuable for further cross-coupling reactions.
Electrophilic Cyclization to a Benzothiophene Derivative
Caption: General pathway for electrophilic cyclization to benzothiophenes.
Protocol 4.1: Iodine-Mediated Cyclization to 3-Iodomethyl-thiochroman-4-one
This protocol describes an iodocyclization reaction where the carboxylate attacks the iodonium ion, leading to a lactone which rearranges.
Materials:
-
This compound (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Sodium bicarbonate (2.5 eq)
-
Acetonitrile (solvent)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
Step-by-Step Protocol:
-
Dissolve this compound and sodium bicarbonate in acetonitrile in a flask protected from light.
-
Add a solution of iodine in acetonitrile dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the iodinated product.
| Reaction Type | Reagent | Key Intermediate | Product Class | Reference |
| Electrophilic Cyclization | I₂ / NaHCO₃ | Iodonium ion | Iodinated Thiochromanone/Benzothiophene | [5][6] |
| Radical Cyclization | AIBN / Bu₃SnH | Acyl radical | Thiochromanone | [7] |
Conclusion
This compound has proven to be a remarkably versatile and powerful building block for the synthesis of sulfur-containing heterocycles. The strategic placement of its reactive functional groups enables access to diverse and complex molecular architectures through well-established and reliable chemical transformations. The protocols and mechanistic discussions provided herein serve as a robust starting point for researchers aiming to leverage this precursor in their synthetic campaigns, particularly in the fields of medicinal chemistry and materials science. The potential for developing novel cyclization cascades from this substrate remains a fertile ground for future investigation.
References
- 1. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. openreadings.eu [openreadings.eu]
- 6. Electrophilic cyclization of 2-chalcogenealkynylanisoles: versatile access to 2-chalcogen-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-Catalyzed Acyl Radical Cyclization of Alkenals [organic-chemistry.org]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 2-Allylsulfanylbenzoic Acid Analogs
Introduction: The Therapeutic Potential of Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzoic acid derivatives have historically served as a scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of an allylsulfanyl group at the 2-position of the benzoic acid core presents a novel chemical space for the exploration of new anti-inflammatory agents. These 2-Allylsulfanylbenzoic acid analogs are hypothesized to interact with key enzymatic and signaling pathways that propagate the inflammatory response.
This comprehensive guide provides a strategic framework and detailed protocols for the systematic evaluation of the anti-inflammatory properties of this compound analogs. It is designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of new chemical entities for the treatment of inflammatory disorders. The methodologies described herein are intended to provide a robust and logical progression from initial in vitro screening to in vivo efficacy and preliminary mechanistic elucidation.
Part 1: Foundational In Vitro Screening Cascade
The initial phase of characterization involves a tiered in vitro screening approach to ascertain the primary mechanism of anti-inflammatory action and to establish a preliminary structure-activity relationship (SAR) across the analog series.
Cyclooxygenase (COX) Enzyme Inhibition Assays
A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2] Determining the inhibitory activity of the this compound analogs against both COX-1 and COX-2 isoforms is a crucial first step.[3][4]
Rationale: Selective inhibition of the inducible COX-2 isoform over the constitutively expressed COX-1 is a key objective in the development of safer NSAIDs, as COX-1 inhibition is associated with gastrointestinal side effects.[2] This assay will determine the potency (IC50) and selectivity of the compounds.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
Objective: To determine the IC50 values of this compound analogs for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (this compound analogs) and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare serial dilutions of the this compound analogs and reference compounds in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds or reference inhibitors to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the colorimetric substrate (TMPD) followed by arachidonic acid.
-
Immediately measure the absorbance at 590 nm over time (kinetic reading) or at a fixed time point (e.g., 5 minutes).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Analog 1 | Experimental | Experimental | Calculated |
| Analog 2 | Experimental | Experimental | Calculated |
| Analog 3 | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | >10 | ~0.05 | >200 |
| Indomethacin (Reference) | ~0.1 | ~1.5 | ~0.07 |
Cellular Assays for Anti-inflammatory Activity
To assess the activity of the compounds in a more physiologically relevant context, cellular assays are employed. The human monocytic cell line, THP-1, is a well-established model for studying inflammatory responses.[5][6] Upon stimulation with lipopolysaccharide (LPS), THP-1 cells differentiate into macrophage-like cells and produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[7][8]
Rationale: This assay evaluates the ability of the this compound analogs to suppress the production of a key pro-inflammatory cytokine in a cellular context, providing insights into their potential efficacy beyond direct enzyme inhibition.
Protocol 2: LPS-Induced TNF-α Release in THP-1 Cells
Objective: To determine the effect of this compound analogs on the production of TNF-α in LPS-stimulated THP-1 cells.
Materials:
-
THP-1 cell line
-
RPMI-1640 cell culture medium supplemented with FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound analogs) and a reference inhibitor (e.g., Dexamethasone)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.
-
After differentiation, replace the medium with fresh medium containing serial dilutions of the test compounds or reference inhibitor.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an appropriate time (e.g., 4-6 hours for TNF-α).[6]
-
Collect the cell culture supernatant for TNF-α measurement using an ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess the cytotoxicity of the compounds at the tested concentrations using a cell viability assay to ensure that the observed reduction in TNF-α is not due to cell death.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 values.
Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) |
| Analog 1 | Experimental | Experimental |
| Analog 2 | Experimental | Experimental |
| Analog 3 | Experimental | Experimental |
| Dexamethasone (Reference) | ~0.01 | >100 |
Part 2: In Vivo Validation of Anti-inflammatory Efficacy
Promising candidates from the in vitro screening should be advanced to in vivo models of inflammation to assess their efficacy in a whole organism. The carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized model of acute inflammation.[9][10]
Rationale: This model allows for the evaluation of the oral bioavailability and in vivo anti-inflammatory activity of the test compounds. The edematous response induced by carrageenan is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins, providing a window into the potential mechanism of action.[11][12]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound analogs.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (lambda, type IV)
-
Test compounds (this compound analogs) and a reference drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or reference drug orally at various doses. The control group receives the vehicle only.
-
After a specific time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[13]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group (Dose) | 1 hr (% Inhibition) | 2 hr (% Inhibition) | 3 hr (% Inhibition) | 4 hr (% Inhibition) | 5 hr (% Inhibition) |
| Vehicle Control | 0 | 0 | 0 | 0 | 0 |
| Analog X (10 mg/kg) | Experimental | Experimental | Experimental | Experimental | Experimental |
| Analog X (30 mg/kg) | Experimental | Experimental | Experimental | Experimental | Experimental |
| Indomethacin (10 mg/kg) | ~30-40% | ~50-60% | ~60-70% | ~50-60% | ~40-50% |
Part 3: Elucidation of Molecular Mechanisms
Understanding the molecular targets and signaling pathways modulated by the this compound analogs is critical for their further development. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[14][15][16]
Rationale: Investigating the effects of the lead compounds on these pathways can provide a deeper understanding of their mechanism of action and may reveal novel therapeutic targets.
Visualizing Key Inflammatory Signaling Pathways
The following diagrams illustrate the canonical NF-κB and a representative MAPK (p38) signaling pathway, which are often dysregulated in inflammatory conditions.
Caption: Canonical NF-κB signaling pathway activation by LPS.
Caption: A representative MAPK (p38) signaling pathway.
Experimental Workflow for Mechanistic Studies
The following workflow outlines the steps to investigate the impact of the lead this compound analog on the NF-κB and MAPK signaling pathways in a cellular model, such as LPS-stimulated THP-1 cells or RAW 264.7 macrophages.
Caption: Workflow for investigating NF-κB and MAPK pathway modulation.
By following this structured approach, researchers can systematically and rigorously evaluate the anti-inflammatory potential of novel this compound analogs, paving the way for the development of next-generation anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academicjournals.org [academicjournals.org]
- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for 2-Allylsulfanylbenzoic Acid Derivatives: Exploring Antimicrobial and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Organosulfur compounds, particularly those derived from natural sources like garlic, have long been recognized for their broad-spectrum antimicrobial properties. This document provides a comprehensive guide for the investigation of 2-Allylsulfanylbenzoic acid and its derivatives as a promising class of antimicrobial and antifungal agents. We present detailed protocols for the synthesis of these compounds, methodologies for the robust evaluation of their efficacy against a panel of bacterial and fungal pathogens, and a discussion of their potential mechanisms of action. This guide is intended to equip researchers with the foundational knowledge and practical tools to explore the therapeutic potential of this chemical series.
Introduction: The Therapeutic Promise of Organosulfur Compounds
For centuries, garlic (Allium sativum) has been utilized in traditional medicine for its purported medicinal properties, including its ability to combat infections.[1] Modern scientific investigation has identified a variety of organosulfur compounds as the bioactive principles responsible for these effects.[2] Allicin and its derivatives, characterized by the presence of a thiosulfinate group, are among the most studied of these compounds and have demonstrated potent activity against a wide range of bacteria and fungi.[3][4] The antimicrobial action of these compounds is largely attributed to their ability to react with thiol groups in microbial enzymes, thereby disrupting essential metabolic pathways.[2]
This document focuses on a specific class of synthetic organosulfur compounds: this compound and its derivatives. This scaffold combines the key allyl sulfide moiety found in bioactive natural products with a benzoic acid core, offering a platform for chemical modification to optimize antimicrobial and pharmacological properties. The exploration of these derivatives presents a compelling avenue for the discovery of novel antimicrobial and antifungal agents.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be readily achieved from commercially available starting materials. The following protocol describes a general and efficient method for the preparation of the parent compound and provides a foundation for the synthesis of a diverse library of derivatives.
Proposed Synthesis Pathway
The synthesis of this compound is proposed via the S-alkylation of thiosalicylic acid with an allyl halide. This reaction is a straightforward and high-yielding nucleophilic substitution.
References
Application Notes and Protocols: 2-Allylsulfanylbenzoic Acid in the Synthesis of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Allylsulfanylbenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of a carboxylic acid handle for derivatization and a reactive allyl thioether moiety. This guide provides an in-depth exploration of the synthesis of this compound and its application as a key starting material for the development of novel therapeutic agents. We present detailed, field-proven protocols for the synthesis of the core molecule and its subsequent elaboration into compounds with potential antimycobacterial, and anti-inflammatory activities. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This document is intended to empower researchers to leverage the synthetic utility of this compound in their drug discovery programs.
Introduction: The Versatility of the this compound Scaffold
The 2-sulfanylbenzoic acid (thiosalicylic acid) framework is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an allyl group onto the sulfur atom to form this compound provides several strategic advantages for drug design. The allyl group can participate in various chemical transformations, allowing for the introduction of diverse functionalities. Furthermore, the thioether linkage itself can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
This guide will focus on two key therapeutic areas where derivatives of this compound show promise:
-
Antimycobacterial Agents: The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutics. Hydrazone derivatives of sulfur-containing benzoic acids have shown significant potential in this area.
-
Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. The 2-sulfanylbenzoic acid core is present in some non-steroidal anti-inflammatory drugs (NSAIDs), and its S-alkylated derivatives are being explored for novel anti-inflammatory and antioxidant properties.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is readily achieved through the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) with an allyl halide. This nucleophilic substitution reaction is a robust and high-yielding transformation.
Synthesis of the Precursor: 2-Mercaptobenzoic Acid (Thiosalicylic Acid)
Thiosalicylic acid can be prepared from anthranilic acid via a diazotization reaction followed by treatment with a sulfur source.
Protocol: Synthesis of this compound
This protocol details the S-alkylation of 2-mercaptobenzoic acid with allyl bromide.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Mercaptobenzoic Acid | 154.19 | 5.0 g | 32.4 mmol |
| Allyl Bromide | 120.98 | 4.3 g (3.1 mL) | 35.6 mmol |
| Potassium Carbonate (anhydrous) | 138.21 | 6.7 g | 48.5 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Chloride Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzoic acid (5.0 g, 32.4 mmol) and anhydrous potassium carbonate (6.7 g, 48.5 mmol).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 15 minutes to allow for the formation of the thiolate salt.
-
Slowly add allyl bromide (3.1 mL, 35.6 mmol) to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, pour the mixture into 200 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a pale yellow solid.
Expected Yield: 80-90%
Characterization Data (Exemplary, based on related structures):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.10 (dd, J = 7.9, 1.6 Hz, 1H), 7.50 – 7.40 (m, 2H), 7.20 – 7.10 (m, 1H), 5.95 (ddt, J = 16.9, 10.1, 6.8 Hz, 1H), 5.30 (dq, J = 16.9, 1.5 Hz, 1H), 5.15 (dq, J = 10.1, 1.3 Hz, 1H), 3.60 (dt, J = 6.8, 1.3 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 170.5, 142.0, 133.0, 132.5, 131.0, 127.0, 125.0, 118.0, 38.0.
-
HRMS (ESI): Calculated for C₁₀H₁₀O₂S [M+H]⁺, found.
Application in the Synthesis of Antimycobacterial Agents
Hydrazone-based compounds have emerged as a promising class of antimycobacterial agents. The synthesis of 2-(allylsulfanyl)benzoylarylhydrazones from this compound provides a modular approach to a library of potential drug candidates.
Protocol: Synthesis of 2-(Allylsulfanyl)benzoic Acid Hydrazide
Reaction Scheme:
Caption: Synthesis of the Hydrazide Intermediate.
Step A: Esterification
-
To a solution of this compound (1.94 g, 10 mmol) in methanol (20 mL), add thionyl chloride (1.1 mL, 15 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 2-allylsulfanylbenzoate.
Step B: Hydrazinolysis
-
To a solution of methyl 2-allylsulfanylbenzoate (from Step A) in ethanol (30 mL), add hydrazine hydrate (1.5 mL, 30 mmol).
-
Reflux the reaction mixture for 8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water (30 mL) to the residue and collect the precipitated solid by filtration. Wash with cold water and dry to obtain 2-(allylsulfanyl)benzoic acid hydrazide.
Protocol: Synthesis of a 2-(Allylsulfanyl)benzoylarylhydrazone
Reaction Scheme:
Caption: Synthesis of a Hydrazone Derivative.
Procedure:
-
To a solution of 2-(allylsulfanyl)benzoic acid hydrazide (208 mg, 1 mmol) in ethanol (10 mL), add the desired aryl aldehyde (1 mmol) and a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the final 2-(allylsulfanyl)benzoylarylhydrazone derivative.
Mechanism of Action: Inhibition of Mycobacterial Enzymes
Hydrazone derivatives have been shown to target various essential enzymes in Mycobacterium tuberculosis. A key target is the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.
Application Notes and Protocols for Investigating 2-Allylsulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of 2-Allylsulfanylbenzoic Acid
This compound, a derivative of 2-mercaptobenzoic acid, has emerged as a compound of interest for its dual therapeutic activities. Initial studies have characterized it as possessing both anti-inflammatory and antioxidant properties. Notably, its mechanism of action appears to diverge from traditional non-steroidal anti-inflammatory drugs (NSAIDs), as it exhibits weak in vitro inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. This suggests a more nuanced mechanism, potentially involving the modulation of key inflammatory signaling pathways and the direct scavenging of reactive oxygen species (ROS).
These application notes provide a comprehensive guide for researchers intending to investigate the in vitro and in vivo properties of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, offering a robust framework for preclinical evaluation.
Part 1: In Vitro Evaluation of Antioxidant Activity
The antioxidant potential of a compound is a crucial parameter in its pharmacological profiling, as oxidative stress is a key pathological feature in many inflammatory diseases. The ability of this compound to scavenge free radicals can be quantitatively assessed using various spectrophotometric assays.
Causality in Experimental Design:
The choice of antioxidant assays is predicated on the need to assess different facets of radical scavenging. The DPPH assay measures the capacity of the compound to donate a hydrogen atom, while the ABTS assay evaluates its ability to quench a radical cation. Performing both assays provides a more comprehensive understanding of the compound's antioxidant mechanism.
Experimental Workflow for In Vitro Antioxidant Assays
Application Notes: Investigating 2-Allylsulfanylbenzoic Acid Derivatives as Modulators of Eicosanoid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Targeting the Arachidonic Acid Cascade
The arachidonic acid (AA) metabolic cascade is a cornerstone of inflammatory and physiological signaling. Upon cellular stimulation, phospholipase A2 liberates AA from membrane phospholipids, making it available for enzymatic conversion into a host of potent lipid mediators known as eicosanoids. Two primary enzymatic pathways, the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, are responsible for this conversion, producing prostaglandins (PGs) and leukotrienes (LTs), respectively. These molecules are deeply implicated in the pathophysiology of numerous diseases, including asthma, rheumatoid arthritis, cardiovascular disease, and cancer.[1][2][3]
The 2-allylsulfanylbenzoic acid scaffold, a derivative of benzoic acid featuring a reactive allyl sulfide moiety, represents a compelling chemical starting point for the development of novel therapeutics aimed at modulating this cascade. The presence of a sulfur atom linked to both an aromatic ring and an allyl group offers unique electronic and steric properties that can be exploited for potent and selective interactions with key enzymatic targets. This guide provides a detailed overview of the primary pharmacological targets of this compound derivatives within the AA pathway and presents robust protocols for their investigation.
Primary Pharmacological Targets and Mechanisms of Action
The structural features of this compound and its analogues suggest three primary targets within the AA cascade: 5-Lipoxygenase (5-LOX), 5-Lipoxygenase-Activating Protein (FLAP), and Cyclooxygenase-2 (COX-2).
5-Lipoxygenase-Activating Protein (FLAP)
Mechanism of Action: FLAP is an integral nuclear membrane protein essential for the efficient synthesis of leukotrienes.[1][4] It functions as a substrate transfer protein, binding arachidonic acid and presenting it to 5-LOX for catalysis.[5] FLAP inhibitors do not bind to the enzyme itself but rather occupy the substrate-binding pocket on FLAP, preventing the crucial interaction between AA and 5-LOX.[1][6] This non-competitive, upstream inhibition effectively shuts down the entire leukotriene synthesis pathway, making FLAP an attractive target for broad-spectrum anti-leukotriene therapy.[4] The lipophilic nature of the allylsulfanylbenzoic acid scaffold is well-suited for interaction with the membrane-embedded pockets of FLAP.[6]
5-Lipoxygenase (5-LOX)
Mechanism of Action: 5-LOX is the key enzyme that catalyzes the first two steps in leukotriene biosynthesis: the conversion of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and its subsequent dehydration to the unstable epoxide, Leukotriene A4 (LTA4).[3] Inhibition of 5-LOX can occur through several mechanisms, including:
-
Redox-based inhibition: Compounds that interact with the non-heme iron atom in the active site.
-
Allosteric inhibition: Binding to a site distinct from the active site, inducing a conformational change that reduces enzyme activity.[7][8]
-
Covalent modification: The electrophilic nature of the allyl group in this compound derivatives makes it a potential candidate for covalent inhibition. Studies have shown that other inhibitors can form covalent bonds with cysteine residues near the substrate entry channel of 5-LOX, leading to irreversible inactivation.[9]
Cyclooxygenase-2 (COX-2)
Mechanism of Action: COX-2 is the inducible isoform of cyclooxygenase, upregulated at sites of inflammation, which catalyzes the conversion of AA to Prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[10] Many selective COX-2 inhibitors feature a central aromatic ring system, and the benzoic acid core of the proposed scaffold fits this general profile. The mechanism of inhibition is typically competitive, with the inhibitor binding to the hydrophobic channel of the COX active site.[11] Notably, related sulfur-containing compounds, such as 2-acetoxyphenyl alkyl sulfides, have been shown to act as selective, covalent inactivators of COX-2, suggesting a similar potential for this compound derivatives.
Signaling Pathway Overview
The following diagram illustrates the central role of FLAP, 5-LOX, and COX-2 in the arachidonic acid cascade, highlighting the points of intervention for this compound derivatives.
Caption: The Arachidonic Acid Cascade and points of inhibition.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values for inhibitors targeting FLAP, 5-LOX, and COX-2. While data for this compound itself is not publicly available, these values for structurally related compounds provide a benchmark for assessing novel derivatives.
Table 1: Representative FLAP Inhibitor Activity
| Compound | Cell Type | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| MK-886 | Human Neutrophils | LTB4 Synthesis | 0.003 - 0.1 | [12] |
| BAY X 1005 | Human Neutrophils | LTB4 Synthesis | 0.01 - 0.2 | [5] |
| GSK2190918 | Human Whole Blood | LTB4 Synthesis | ~0.01 |[4] |
Table 2: Representative 5-LOX Inhibitor Activity
| Compound | Source | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Zileuton | Recombinant Human | Cell-free | 0.1 - 0.5 | [13] |
| U73122 | Purified 5-LO | Cell-free | 0.03 | [9] |
| NDGA | Recombinant Human | Cell-free | 0.1 - 1.0 |[7] |
Table 3: Representative COX-2 Inhibitor Activity
| Compound | Source | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|---|
| Celecoxib | Human Recombinant | Cell-free | 0.05 | 294 | [10] |
| Compound 6j | Human Recombinant | Cell-free | 0.04 | 312 | [10] |
| Diclofenac | Human Whole Blood | PGE2 Synthesis | 0.01 - 0.1 | ~2-3 |[2] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of this compound derivatives against their primary targets.
Protocol 1: Cellular Leukotriene Biosynthesis Inhibition Assay (FLAP/5-LOX Activity)
This protocol measures the overall inhibition of the leukotriene pathway in a cellular context, which reflects the combined activity against FLAP and 5-LOX. Human polymorphonuclear leukocytes (PMNs) are an excellent model as they robustly produce LTs.[14][15]
1. Principle of the Assay: PMNs are stimulated with a calcium ionophore (e.g., A23187) to trigger the release of endogenous arachidonic acid and subsequent leukotriene synthesis. Test compounds are pre-incubated with the cells. The amount of LTB4 (a stable end-product) produced is quantified via Enzyme-Linked Immunosorbent Assay (ELISA) and compared to vehicle-treated controls. A reduction in LTB4 indicates inhibition of the pathway.
2. Materials and Reagents:
-
Human Polymorphonuclear Leukocytes (PMNs), freshly isolated
-
RPMI 1640 Medium
-
Calcium Ionophore A23187 (stock in DMSO)
-
This compound derivatives (stocks in DMSO)
-
Zileuton or MK-886 (Positive Control Inhibitor)
-
Methanol (for reaction termination)
-
LTB4 or LTC4 ELISA Kit
-
Phosphate Buffered Saline (PBS) with calcium and magnesium (PBS+/+)
-
96-well cell culture plates
3. Experimental Workflow:
Caption: Workflow for the cellular leukotriene biosynthesis assay.
4. Step-by-Step Methodology:
-
Cell Preparation: Isolate PMNs from fresh human blood using standard methods. Resuspend the final cell pellet in PBS containing Ca2+/Mg2+ at a concentration of 5 x 10^6 cells/mL.
-
Compound Plating: Prepare serial dilutions of the this compound derivatives and positive controls (e.g., Zileuton for 5-LOX, MK-886 for FLAP) in PBS+/+. Add 10 µL of each dilution to the appropriate wells of a 96-well plate. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Cell Incubation: Add 90 µL of the PMN suspension to each well. Mix gently and pre-incubate the plate for 15 minutes at 37°C.
-
Stimulation: Prepare a working solution of A23187 in PBS+/+. Add 10 µL of this solution to each well to achieve a final concentration of 2.5 µM. Mix and incubate for exactly 10 minutes at 37°C.
-
Termination: Stop the reaction by adding 100 µL of ice-cold methanol to each well.
-
Sample Processing: Centrifuge the plate at 1,000 x g for 10 minutes at 4°C to pellet cells and debris.
-
Quantification: Carefully collect the supernatant. Dilute the supernatant as needed and quantify the concentration of LTB4 or LTC4 using a commercial competitive ELISA kit, following the manufacturer’s instructions.[16][17]
-
Data Analysis: Calculate the percentage inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.
Protocol 2: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol allows for the direct measurement of enzyme inhibition and the determination of selectivity for the COX-2 isoform over the constitutive COX-1 isoform.
1. Principle of the Assay: The assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, COX produces PGG2, which is then reduced by the peroxidase function to PGH2. A fluorometric probe is used that acts as a co-substrate for the peroxidase reaction, generating a highly fluorescent product. The rate of fluorescence increase is directly proportional to COX activity.[10]
2. Materials and Reagents:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric Probe (e.g., Ampliflu Red)
-
Arachidonic Acid (Substrate)
-
This compound derivatives (stocks in DMSO)
-
Celecoxib (Selective COX-2 Inhibitor Control)
-
Indomethacin (Non-selective COX Inhibitor Control)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with kinetic capabilities (Ex/Em ~535/587 nm)
3. Experimental Workflow:
Caption: Workflow for the fluorometric COX inhibition assay.
4. Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute COX-1 and COX-2 enzymes in assay buffer to the desired working concentration.
-
Compound Plating: In a 96-well black plate, add 10 µL of serially diluted test compounds, controls, or vehicle (DMSO) to respective wells.
-
Enzyme Incubation: Prepare a master mix containing assay buffer, heme, and the fluorescent probe. Aliquot this mix and add either COX-1 or COX-2 enzyme to create separate enzyme master mixes. Add 80 µL of the appropriate enzyme mix to the wells. Incubate for 10 minutes at 25°C, protected from light.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution (final concentration e.g., 10-100 µM) to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence intensity every 30-60 seconds for 10 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 using non-linear regression.
-
Calculate the COX-2 Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel anti-inflammatory agents. Its potential to dually target key nodes in both the 5-LOX and COX-2 pathways could offer a synergistic therapeutic effect, superior to agents that target only one pathway. The protocols outlined in this guide provide a robust framework for characterizing the inhibitory profile of novel derivatives. Future work should focus on synthesizing a library of analogues to establish a clear structure-activity relationship (SAR), optimizing for potency against FLAP/5-LOX and selectivity for COX-2, while minimizing off-target effects. Covalent binding studies and detailed kinetic analyses will be crucial to fully elucidate the mechanism of action and to develop candidates with desirable pharmacokinetic and pharmacodynamic properties for clinical development.
References
- 1. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. biosciencepharma.com [biosciencepharma.com]
- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of 5-lipoxygenase by U73122 is due to covalent binding to cysteine 416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 14. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of LOX by flavonoids: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. novamedline.com [novamedline.com]
- 17. atsjournals.org [atsjournals.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Allylsulfanylbenzoic acid synthesis
<Technical Support Center: 2-Allylsulfanylbenzoic Acid Synthesis >
A Senior Application Scientist's Guide to Synthesis Optimization
Welcome to the technical support center for the synthesis of this compound, also known as 2-(allylthio)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you navigate challenges and optimize your reaction conditions.
The synthesis of this compound is a cornerstone reaction, typically involving the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) with an allyl halide. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and scalability. This document provides a structured approach to troubleshooting and optimization, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about the synthesis.
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The reaction is a classic example of nucleophilic substitution, specifically an S-alkylation.[1] The process involves two primary steps:
-
Deprotonation: A base is used to deprotonate the thiol group (-SH) of 2-mercaptobenzoic acid, forming a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion then attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), displacing the halide leaving group in an SN2 reaction to form the desired thioether bond.[2]
Q2: Why is the choice of base so critical for this reaction?
A2: The base must be strong enough to quantitatively deprotonate the thiol (pKa ~9-10) and the carboxylic acid (pKa ~3-4) of 2-mercaptobenzoic acid. However, using an excessively strong base or inappropriate conditions can promote side reactions. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium ethoxide. The choice often depends on the solvent and desired reaction temperature.
Q3: What are the most common solvents, and how do they influence the reaction?
A3: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN), and polar protic solvents like ethanol or water are frequently used.
-
Polar aprotic solvents (DMF, DMSO) are excellent for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile (thiolate), leaving it highly reactive.
-
Polar protic solvents (Ethanol, Water) are often used for their low cost and safety. They can effectively dissolve the reactants and base, though they may slightly slow the SN2 reaction rate by solvating the nucleophile.
Q4: What are the primary safety concerns when working with the reagents?
A4:
-
2-Mercaptobenzoic Acid: Possesses a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Allyl Bromide: A lachrymator, toxic, and flammable liquid.[2] It is an alkylating agent and should be handled with extreme caution, using appropriate personal protective equipment (PPE), including gloves and safety goggles, within a fume hood.[3]
-
Bases: Caustic bases like NaOH are corrosive. Handle with care.
Visualizing the Core Chemistry
Reaction Mechanism
The diagram below illustrates the two-step S-alkylation process.
Caption: S-alkylation mechanism for this compound synthesis.
Troubleshooting Guide
Direct answers to common experimental failures.
Problem 1: Low or No Product Yield
-
Potential Cause 1: Ineffective Base: The base may be old, hydrated (especially NaOH pellets), or not strong enough to achieve full deprotonation.
-
Solution: Use a fresh, anhydrous base. Consider a stronger base if necessary, but be mindful of potential side reactions. Ensure at least two equivalents of the base are used to deprotonate both the thiol and the carboxylic acid.
-
-
Potential Cause 2: Oxidized Starting Material: 2-mercaptobenzoic acid can oxidize upon prolonged exposure to air, forming dithiosalicylic acid (a disulfide). This disulfide is not nucleophilic and will not react.
-
Solution: Use fresh 2-mercaptobenzoic acid. The starting material should be a white to off-white powder. If it is distinctly yellow, it may have started to oxidize. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent in-situ oxidation of the thiolate intermediate.
-
-
Potential Cause 3: Poor Quality Allyl Bromide: Allyl bromide can degrade over time.
-
Solution: Use freshly opened or distilled allyl bromide. Ensure it is stored properly, protected from light and moisture.
-
Problem 2: A White Precipitate Forms and Persists (Likely Dithiosalicylic Acid)
-
Potential Cause: Oxidation of the Thiolate Intermediate: The thiolate anion is highly susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures, leading to the formation of the disulfide dimer.
-
Solution: Degas your solvent before use by bubbling Nitrogen or Argon through it for 15-30 minutes. Maintain a positive pressure of an inert gas over the reaction mixture throughout the entire process.
-
Problem 3: The Reaction Stalls or is Incomplete (Monitored by TLC)
-
Potential Cause 1: Insufficient Temperature: The activation energy for the SN2 reaction may not be met.
-
Solution: Gently warm the reaction mixture. A temperature range of 40-60 °C is often effective. Monitor the progress carefully by Thin Layer Chromatography (TLC) to avoid decomposition or side product formation at higher temperatures.
-
-
Potential Cause 2: Insufficient Reagent: An incorrect stoichiometry (e.g., less than one equivalent of allyl bromide) will result in unreacted starting material.
-
Solution: Double-check all calculations and measurements. It is common to use a slight excess (1.1-1.2 equivalents) of the alkylating agent to drive the reaction to completion.
-
Problem 4: Product Purification is Difficult
-
Potential Cause: Contamination with Starting Material or Side Products: The crude product may contain unreacted 2-mercaptobenzoic acid or the disulfide side product.
-
Solution: Acid-Base Extraction & Recrystallization:
-
After the reaction, quench with water and acidify the mixture with an acid like HCl to a pH of ~2. This ensures the product (a carboxylic acid) is protonated and insoluble in water.[4]
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization, often from a mixed solvent system like ethanol/water or heptane/ethyl acetate.[5][6]
-
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing common issues.
Caption: A decision-making workflow for troubleshooting the synthesis.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
2-Mercaptobenzoic acid (Thiosalicylic acid)
-
Sodium Hydroxide (NaOH)
-
Allyl Bromide
-
Ethanol (Absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the entire system with Nitrogen or Argon gas.
-
Reagent Addition: To the flask, add 2-mercaptobenzoic acid (1.0 eq). Add ethanol (approx. 10 mL per gram of starting material).
-
Base Addition: While stirring, add a solution of sodium hydroxide (2.2 eq) in water. Stir at room temperature for 20 minutes until a clear solution of the disodium salt is formed.
-
Alkylation: Add allyl bromide (1.1 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 50 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the starting material spot is consumed (typically 2-4 hours).
-
Workup - Quench & Acidify: Cool the reaction mixture to room temperature. Pour it into a beaker containing an equal volume of cold water. Slowly add 2M HCl while stirring until the pH of the solution is ~2. A white precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water or ethyl acetate/heptane to obtain pure this compound as a white crystalline solid.[5][6]
Table of Optimized Conditions
The following table summarizes key parameters for successful synthesis.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Starting Material | 2-Mercaptobenzoic Acid | Use fresh, white, crystalline solid to avoid disulfide impurities. |
| Alkylating Agent | Allyl Bromide (1.1 - 1.2 eq) | A slight excess drives the reaction to completion. Must be handled with care.[2][3] |
| Base | NaOH (2.2 eq) or K₂CO₃ (2.5 eq) | Must deprotonate both the acidic thiol and carboxylic acid protons. |
| Solvent | Ethanol, DMF, or Acetonitrile | Ethanol is a good, cost-effective choice. DMF can accelerate the rate but is harder to remove. |
| Temperature | Room Temp to 50 °C | Gentle heating often required to complete the reaction in a reasonable time. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing oxidative dimerization of the thiolate intermediate. |
| Workup | Acidification to pH ~2 | Ensures the product is in its neutral, protonated form for efficient extraction.[4] |
| Purification | Recrystallization | A reliable method for obtaining high-purity crystalline product.[5][7] |
References
- 1. Alkylation - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2-Allylsulfanylbenzoic Acid
This guide provides a comprehensive framework for developing a robust recrystallization protocol for 2-Allylsulfanylbenzoic acid. As direct, published methods for this specific molecule are not widely available, this document emphasizes foundational principles, systematic solvent selection, and a logical troubleshooting hierarchy. Our approach is designed to empower researchers to move from crude material to high-purity crystalline product with a deep understanding of the process.
Understanding the Molecule: Physicochemical Profile
Before embarking on purification, understanding the target molecule's properties is crucial. This compound is a derivative of benzoic acid. The addition of the allyl-sulfanyl group (-S-CH₂-CH=CH₂) increases its molecular weight and introduces a non-polar, flexible chain, which will influence its solubility and melting point relative to the parent compound, benzoic acid.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Benzoic Acid (for comparison) | Salicylic Acid (for comparison) |
| Molecular Formula | C₁₀H₁₀O₂S | C₇H₆O₂ | C₇H₆O₃ |
| Molecular Weight | 194.25 g/mol | 122.12 g/mol [1] | 138.12 g/mol [2] |
| Predicted Polarity | Moderately Polar | Polar | Polar |
| Melting Point (°C) | Predicted: Lower than Benzoic Acid | 121-123[1] | 157-159[2] |
| Water Solubility | Predicted: Low in cold water, slightly higher in hot water. | Slightly soluble in cold water, more soluble in hot water.[3] | Slightly soluble in water. |
| Organic Solvent Solubility | Predicted: Soluble in moderately polar to non-polar organic solvents (e.g., alcohols, ethyl acetate, toluene). | Soluble in ethanol, ether, chloroform, benzene, acetone.[4][5] | Soluble in alcohol, ether. |
Note: Properties for this compound are estimations based on chemical structure and comparison with analogs. Experimental verification is essential.
The Core Principles of Recrystallization
Recrystallization is a purification technique based on differential solubility. The goal is to dissolve an impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice that excludes impurities.[6][7] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").
Caption: General workflow for a single-solvent recrystallization.
Developing the Recrystallization Protocol
Step 3.1: Systematic Solvent Selection
The choice of solvent is the most critical step for a successful recrystallization. An ideal solvent should:
-
Dissolve the compound completely when hot (at or near its boiling point).
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).
-
Either dissolve impurities completely at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[8]
-
Be chemically inert with the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.[9]
Experimental Procedure for Solvent Screening:
-
Place ~20-30 mg of your crude this compound into a small test tube.
-
Add a potential solvent dropwise at room temperature, swirling after each drop. If the solid dissolves readily, the solvent is unsuitable as it will not allow for good recovery.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. This ensures you are using the minimum amount of solvent.[10]
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe: Abundant, well-formed crystals indicate a good solvent. No crystals or very few crystals suggest the compound is too soluble, even when cold. If the compound crashes out as an amorphous powder, cooling may be too rapid.
Table 2: Common Recrystallization Solvents (Ordered by Decreasing Polarity)
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water (H₂O) | 100 | Very High | Good for polar compounds; benzoic acid is slightly soluble.[9] May be a good choice for a mixed-solvent system. |
| Methanol (CH₃OH) | 65 | High | Often a good solvent for carboxylic acids.[11] |
| Ethanol (CH₃CH₂OH) | 78 | High | Similar to methanol; a common choice for benzoic acid derivatives.[11][12] |
| Acetone (CH₃COCH₃) | 56 | Medium | A strong solvent; may dissolve the compound too well at room temperature. |
| Ethyl Acetate (EtOAc) | 77 | Medium | A versatile solvent with moderate polarity. |
| Dichloromethane (CH₂Cl₂) | 40 | Low | Low boiling point can make it tricky to maintain a hot solution. |
| Toluene (C₇H₈) | 111 | Low | Good for less polar compounds; high boiling point. |
| Hexanes/Heptane | 60-90 | Very Low | Good for non-polar compounds; often used as the "anti-solvent" in a mixed-solvent system. |
Step 3.2: Standard Recrystallization Protocol
This protocol should be adapted based on the solvent chosen in Step 3.1.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation). Add a magnetic stir bar or a boiling chip. Add the minimum amount of your chosen solvent to cover the solid and bring the mixture to a gentle boil on a hot plate.[13]
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid is completely dissolved.[10] Avoid adding a large excess of solvent, as this is the most common cause of low or no yield.[8][10][14]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, you must perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the filter paper.[15]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop.[7][16] Slow cooling is critical for forming large, pure crystals.[7] Rushing this step can trap impurities.[6]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[6][16]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[13]
-
Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[10] Using too much or non-chilled solvent will redissolve some of your product, lowering the yield.[10]
-
Drying: Allow air to be pulled through the filter cake for several minutes to help dry the crystals. Then, transfer the crystals to a watch glass and let them air-dry completely.
Troubleshooting Guide & FAQs
Q1: No crystals are forming, even after cooling in an ice bath. What's wrong?
-
Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure.[8][10] The solution is not supersaturated, so the solute remains dissolved.
-
Cause B: The solution is supersaturated but requires a nucleation site. Crystal growth needs a starting point.[8]
-
Solution 1: Scratching. Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming.[6][14]
-
Solution 2: Seeding. If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[10][14]
-
Q2: My compound separated as an oily liquid instead of crystals. How do I fix this?
This phenomenon, known as "oiling out," is common when a compound's melting point is lower than the boiling point of the solvent or when the material is significantly impure.[8][15] The oil is simply the molten, impure compound.
-
Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point slightly.[8]
-
Solution 2: Slow Down Cooling. Allow the solution to cool much more slowly. You can insulate the flask or let it cool on a hot plate that has been turned off.[8][16] This gives molecules more time to align into a crystal lattice rather than separating as a liquid.
-
Solution 3: Change Solvents. The chosen solvent may be unsuitable. Try a lower-boiling point solvent or a mixed-solvent system.
-
Solution 4: Vigorously Swirl. Sometimes, agitating the solution as the oil forms can induce crystallization.
Q3: My final yield is very low. Where did my product go?
-
Cause A: Too much solvent was used. A significant portion of your product remained dissolved in the mother liquor.[10][14]
-
Cause B: Premature crystallization during hot filtration. If the solution cooled during this step, product was lost in the filter paper.
-
Cause C: Excessive washing. Using too much washing solvent, or solvent that was not ice-cold, washed away some of the product.[10]
-
Solution: If you have not discarded the mother liquor, you can try to recover more product by boiling off more solvent and re-cooling. For future attempts, be meticulous about using the minimum amount of hot solvent for dissolution and the minimum amount of ice-cold solvent for washing.[10]
Q4: The final crystals are colored or the melting point is still broad/low.
-
Cause: The chosen solvent did not effectively separate the impurities, or colored impurities were not removed. A broad or depressed melting point compared to the literature value indicates the presence of impurities.[17]
-
Solution 1: Use Activated Charcoal. If the impurities are colored, repeat the recrystallization and add activated charcoal after the dissolution step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[6]
-
Solution 2: Perform a Second Recrystallization. Recrystallizing the material a second time will often result in a significant increase in purity.
-
Solution 3: Consider an Alternative Purification Method. If recrystallization fails to provide the desired purity, column chromatography may be necessary.[8]
Visualizing the Troubleshooting Process
This decision tree can help guide you through common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. Melting point standard 121-123°C analytical standard Benzoic acid [sigmaaldrich.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Chromatographic Purification of 2-Allylsulfanylbenzoic Acid
Welcome to the technical support center for the chromatographic purification of 2-Allylsulfanylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges encountered during the purification of this unique molecule.
Introduction to the Challenges
This compound presents a unique set of purification challenges due to its trifunctional nature: an aromatic ring, a carboxylic acid group, and an allyl sulfide moiety. This combination can lead to issues such as poor peak shape, co-elution with impurities, and on-column degradation if the chromatographic conditions are not carefully optimized. This guide will walk you through a logical, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: The choice of stationary phase is critical and depends on the polarity of your compound and the impurities you are trying to remove.[1] For this compound, a moderately polar compound, two main options are recommended:
-
Reversed-Phase Silica (C18 or C8): This is the most common and often the best starting point. The non-polar stationary phase will interact with the aromatic ring and the allyl group. To ensure good retention and peak shape, it is crucial to suppress the ionization of the carboxylic acid group by acidifying the mobile phase.[2]
-
Normal-Phase Silica Gel: While less common for this type of molecule in HPLC, it can be very effective for flash column chromatography.[1][3] In this case, a non-polar mobile phase (e.g., hexane/ethyl acetate) is used. However, be aware that the acidic nature of silica gel can sometimes lead to degradation of sensitive compounds.[4]
Q2: How do I choose the initial mobile phase composition?
A2: For reversed-phase chromatography, a good starting point is a gradient elution from a weakly acidic aqueous phase to an organic modifier.[5][6]
-
Aqueous Phase: Deionized water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is recommended. The acid suppresses the ionization of the carboxylic acid, leading to better retention and symmetrical peak shapes.[2]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity and better UV transparency.[7]
-
Initial Gradient: A common starting gradient is 10-95% acetonitrile in water (both with 0.1% acid) over 20-30 minutes. This will help to scout for the approximate elution conditions of your compound and any impurities.
Q3: My this compound seems to be degrading on the column. What could be the cause?
A3: Degradation during chromatography can be a significant issue.[4] For this compound, there are a few potential causes:
-
Acid Sensitivity on Normal-Phase: The allyl sulfide moiety can be susceptible to rearrangement or other reactions on acidic silica gel.[4] If you suspect this, you can try deactivating the silica gel with a small amount of a weak base like triethylamine in your mobile phase, or switch to a less acidic stationary phase like alumina.
-
Oxidation: The sulfide group can be oxidized. Ensure your solvents are degassed and of high purity to minimize dissolved oxygen and peroxides.[8]
-
Thermal Instability: While less common in standard HPLC, elevated column temperatures can accelerate degradation. Benzoic acid derivatives can undergo decarboxylation at high temperatures.[9]
Q4: I'm seeing significant peak tailing. How can I improve the peak shape?
A4: Peak tailing is a common problem, especially with acidic compounds. Here are the primary causes and solutions:
-
Incomplete Ion Suppression: If the pH of the mobile phase is not low enough, the carboxylic acid will exist in both its protonated and deprotonated forms, leading to tailing. Ensure the pH is at least 1-2 units below the pKa of the carboxylic acid.[2]
-
Secondary Interactions with Silica: Residual silanol groups on the silica backbone can interact with the polar carboxylic acid group, causing tailing. Adding a competitive base to the mobile phase or using a column with end-capping can mitigate this.[8]
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.[8]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the purification of this compound.
Problem 1: Poor Resolution Between this compound and Impurities
If your target compound is co-eluting with impurities, a systematic optimization of the mobile phase is necessary.
Step-by-Step Protocol for Optimizing Resolution:
-
Adjust the Organic Modifier Percentage: If using isocratic elution, fine-tune the percentage of the organic solvent. A lower percentage will increase retention and may improve separation.[2]
-
Modify the Gradient Slope: For gradient elution, a shallower gradient around the elution time of your compound will increase the separation between closely eluting peaks.[5]
-
Change the Organic Modifier: Switching from acetonitrile to methanol or tetrahydrofuran can alter the selectivity of the separation due to different solvent properties.[2][10]
-
Adjust the pH of the Mobile Phase: A slight change in pH can affect the retention of ionizable impurities differently than your target compound, potentially improving resolution.[2]
Logical Flow for Resolution Optimization
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Chromatography [chem.rochester.edu]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. mastelf.com [mastelf.com]
- 8. bvchroma.com [bvchroma.com]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asdlib.org [asdlib.org]
Technical Support Center: Catalyst Selection and Optimization for 2-Allylsulfanylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Allylsulfanylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this crucial C-S cross-coupling reaction. We will move beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthetic strategy for this compound, a key intermediate in various pharmaceutical and materials science applications. The synthesis primarily involves the formation of a thioether bond between an allyl source and a benzoic acid derivative, a transformation typically mediated by transition metal catalysis.
Q1: What are the primary catalytic systems for synthesizing this compound?
A1: The synthesis of this compound, an aryl thioether, is predominantly achieved via palladium- or copper-catalyzed C-S cross-coupling reactions.
-
Palladium Catalysis: This is a highly reliable and versatile method.[1] The catalytic cycle typically involves a Pd(0) active species that undergoes oxidative addition with an aryl halide (e.g., 2-iodobenzoic acid), followed by thiolate coordination and reductive elimination. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) state.
-
Copper Catalysis: Representing the classic Ullmann condensation, copper-catalyzed systems are often more cost-effective.[2][3] These reactions typically use a Cu(I) salt, such as CuI, and often require ligands like 1,10-phenanthroline or diols to facilitate the coupling.[2][3]
Q2: How do I choose between a palladium and a copper catalyst system?
A2: The choice depends on several factors including substrate scope, functional group tolerance, cost, and desired reaction conditions.
| Feature | Palladium Catalysis | Copper Catalysis |
| Activity | Generally higher turnover numbers and rates, allowing for lower catalyst loadings. | Often requires higher catalyst loadings and temperatures. |
| Scope | Extremely broad, tolerating a vast array of functional groups.[4] | Scope can be more limited, though modern systems have improved tolerance. |
| Ligands | Highly dependent on phosphine ligands (both mono- and bidentate) to stabilize the catalyst and facilitate the reaction.[1][5] | Often requires N- or O-based ligands like 1,10-phenanthroline or BINOL.[2][3] |
| Conditions | Can often be performed under milder conditions, sometimes even at room temperature with the right ligand.[1][5] | Traditionally requires high temperatures (>100 °C), though recent methods have enabled milder conditions.[2] |
| Cost | Palladium is a precious metal, making the catalyst precursors more expensive. | Copper is significantly cheaper, making it attractive for large-scale synthesis. |
Recommendation: For initial small-scale synthesis, methods development, and substrates with sensitive functional groups, a palladium catalyst is often the preferred starting point due to its high reliability and functional group tolerance.[4] For large-scale, cost-driven production, optimizing a copper-catalyzed route is a worthwhile endeavor.
Q3: What is the role of the ligand in these C-S coupling reactions?
A3: The ligand is arguably one of the most critical components for a successful reaction. It stabilizes the metal center, influences its reactivity, and prevents catalyst decomposition.
-
In Palladium Catalysis: Phosphine ligands are crucial. Historically, chelating bisphosphine ligands were favored to prevent displacement by the thiol/thiolate.[1] However, recent studies have shown that certain bulky monophosphine ligands can form exceptionally active catalysts that promote C-S coupling under very mild conditions.[1][5] The ligand's electronic and steric properties directly impact the rates of oxidative addition and reductive elimination.
-
In Copper Catalysis: Ligands accelerate the reaction, which can otherwise be very slow. Ligands like 1,10-phenanthroline or racemic 1,1'-bi-naphthyl-2,2'-diol (rac-BINOL) coordinate to the copper center, increasing its solubility and facilitating the coupling of the thiolate with the aryl halide.[2][3]
Q4: Why is the choice of base so important?
A4: The base plays a critical role in deprotonating the thiol (e.g., allyl mercaptan or thiosalicylic acid) to form the nucleophilic thiolate anion. The nature and strength of the base can dramatically influence the reaction outcome. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and alkoxides (NaOtBu, KOtBu). Using a stronger base like KOtBu can significantly increase the reaction rate compared to weaker bases like K₂CO₃.[6] However, overly strong bases can promote side reactions, so optimization is key.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low to No Product Yield
Q: My reaction shows very low conversion to the desired product. I've checked my starting materials. What are the likely causes related to the catalytic system?
A: Low yield is the most common issue and can usually be traced back to one of the core components of the reaction. Let's troubleshoot systematically.
Caption: Systematic workflow for troubleshooting low yield.
-
1. Catalyst Inactivity or Deactivation:
-
Cause: The single most frequent cause of failure is an inactive catalyst. For palladium systems, the active catalyst is Pd(0). If you start with a Pd(II) precatalyst (like PdCl₂ or Pd(OAc)₂), it must be reduced in situ. This process can fail. Furthermore, thiols are notorious for being strong ligands that can poison transition metal catalysts by forming highly stable, unreactive metal-thiolate complexes.[1] This can lead to the formation of off-cycle resting states and catalyst deactivation.[1] In some cases, the catalyst can also aggregate into inactive metallic nanoparticles (e.g., palladium black).[7]
-
Solution:
-
Use a high-quality, fresh palladium precursor. Consider using a Pd(0) source like Pd₂(dba)₃ directly.
-
The choice of ligand is critical to prevent catalyst poisoning. Bulky, electron-rich phosphine ligands can stabilize the active catalytic species and promote the desired reductive elimination step over catalyst deactivation.[1] Screen different ligands; for example, Xantphos has been shown to be effective in related transformations.[6]
-
Ensure a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
-
2. Suboptimal Base:
-
Cause: The base may be too weak to efficiently generate the thiolate nucleophile, or it may have poor solubility in the reaction solvent. The pKa of the thiol and the reaction conditions dictate the required base strength.
-
Solution:
-
-
3. Incorrect Solvent or Atmosphere:
-
Cause: Many cross-coupling reactions are sensitive to air and moisture. Water can interfere with the base and hydrolyze reactants, while oxygen can lead to catalyst oxidation and the formation of unwanted disulfide side products via oxidative coupling of the thiol.
-
Solution:
-
Use anhydrous, high-purity solvents. Degas the solvent before use by sparging with argon or nitrogen for 15-30 minutes.
-
Assemble your reaction under a positive pressure of an inert gas.
-
-
Problem 2: Significant Side Product Formation
Q: My reaction is producing the target molecule, but I'm also seeing significant impurities, particularly a disulfide. What is happening and how can I suppress it?
A: Side product formation indicates that a competing reaction pathway is active.
-
1. Disulfide Formation (Homocoupling):
-
Cause: This is the most common side reaction. The thiolate intermediate can be oxidized to form a disulfide bond, especially in the presence of trace oxygen or if the catalyst promotes oxidative pathways.
-
Solution:
-
Rigorous Inert Atmosphere: This is the most effective solution. Ensure your entire setup is free of oxygen. Use Schlenk techniques or a glovebox if the problem persists.
-
Optimize Catalyst/Ligand: Some catalytic systems are more prone to oxidative side reactions. Screening different ligands may identify a system that favors the C-S reductive elimination pathway over thiol oxidation.
-
-
-
2. Protodehalogenation/Reduction of Aryl Halide:
-
Cause: The aryl halide starting material (e.g., 2-iodobenzoic acid) is converted back to benzoic acid. This can happen if there is a source of protons in the reaction mixture that intercepts a key organometallic intermediate.
-
Solution:
-
Ensure all reagents and the solvent are scrupulously dry. Water can be a proton source.
-
The choice of base and solvent can influence this pathway. Sometimes, a less basic, non-protic medium can minimize this side reaction.
-
-
Problem 3: Reaction Stalls or is Inconsistent
Q: My reaction works on some days but not others, or it starts but does not go to completion. What causes this inconsistency?
A: This points to sensitivity to subtle, uncontrolled variables.
-
Cause: The most likely culprit is variable quality of reagents or inconsistent reaction setup, particularly regarding the exclusion of air and moisture. The activity of the base (e.g., KOtBu is very hygroscopic) or the quality of the solvent can vary between bottles or lots. Catalyst deactivation over the course of the reaction is also a primary cause for stalling.[8]
-
Solution:
-
Standardize Your Procedure: Use solvents from a freshly opened bottle or a solvent purification system. Use fresh, high-purity catalyst and ligands. If using a hygroscopic base like KOtBu, handle it quickly in an inert atmosphere.
-
Increase Catalyst Loading: If you suspect the catalyst is deactivating before the reaction is complete, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may help drive the reaction to completion. However, this is a workaround, not a fix for the root cause of deactivation.
-
Re-evaluate Ligand Choice: As mentioned, the ligand's primary role is to maintain catalyst stability and activity. A stalling reaction is a classic symptom of a catalyst that is not robust enough for the reaction conditions. Experiment with more robust ligands, such as biaryl monophosphine ligands, which have shown high efficacy.[1][5]
-
Catalytic Cycle and Key Experimental Protocol
Understanding the catalytic cycle helps in diagnosing issues. Below is a simplified representation of a Pd(0)-catalyzed C-S coupling cycle.
Caption: Simplified Pd-catalyzed C-S coupling cycle.
Example Protocol: Palladium-Catalyzed Synthesis
This protocol is a representative example and should be optimized for your specific substrates and laboratory conditions.
Materials:
-
2-Iodobenzoic acid (1.0 equiv)
-
Allyl mercaptan (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodobenzoic acid, Cs₂CO₃, Pd(OAc)₂, and Xantphos.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the allyl mercaptan.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 4. A general, efficient, and functional-group-tolerant catalyst system for the palladium-catalyzed thioetherification of aryl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst deactivation [ouci.dntb.gov.ua]
Technical Support Center: Scale-up Synthesis of 2-Allylsulfanylbenzoic Acid
Welcome to the technical support center for the scale-up synthesis of 2-Allylsulfanylbenzoic acid (also known as 2-(allylthio)benzoic acid). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure a successful, safe, and efficient scale-up.
The primary synthetic route involves the S-alkylation of thiosalicylic acid with an allyl halide, typically allyl bromide, in the presence of a base. While straightforward at the gram scale, this nucleophilic substitution reaction presents unique challenges at the kilogram scale and beyond, primarily related to reaction control, impurity profiles, and product isolation.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific, common problems encountered during the scale-up process. Each issue is analyzed for its root cause, followed by actionable solutions grounded in chemical principles.
Problem 1: Low or Stagnant Reaction Conversion
Question: My pilot-scale reaction has stalled. HPLC analysis shows a significant amount of unreacted thiosalicylic acid even after extended reaction times. What's going wrong?
Answer: Incomplete conversion is a frequent scale-up issue, often stemming from challenges in maintaining the optimal reaction environment as the volume increases. The root causes can be multifaceted:
-
Insufficient Mass Transfer: On a larger scale, inadequate agitation can lead to poor mixing of the reactants. Thiosalicylic acid, particularly its salt form, may not be fully solubilized, creating a heterogeneous mixture where the reaction can only occur at the interface.
-
Base Stoichiometry and Strength: Two equivalents of base are theoretically required: one to deprotonate the carboxylic acid and a second to deprotonate the thiol, generating the reactive thiolate nucleophile. On a large scale, localized consumption or reaction with atmospheric CO₂ (if not under an inert atmosphere) can reduce the effective amount of base available.
-
Solvent Choice: A solvent that works well on a small scale may not be optimal for a large-scale reaction, where solubility and temperature control are more critical.
Solutions:
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogenous slurry or solution. Baffles within the reactor are crucial for preventing vortex formation and promoting effective mixing.
-
Re-evaluate Base and Solvent System: Consider a solvent system that better solubilizes the thiosalicylate salt. While alcohols like ethanol or isopropanol are common, polar aprotic solvents like DMF or DMSO can be effective, though they present purification challenges.[1] A screening of different bases may also be beneficial; for instance, guanidinium carbonate has been shown to provide excellent selectivity in some S-alkylation reactions.[2]
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of the allyl bromide to the solution of the thiosalicylate salt. This can help maintain a more consistent reaction temperature and prevent localized high concentrations of the electrophile, which can lead to side reactions.
Workflow for Diagnosing Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Problem 2: Formation of Disulfide and O-Alkylated Impurities
Question: My crude product is contaminated with significant amounts of 2,2'-dithiodibenzoic acid and the allyl ester of my product. How can I minimize these side reactions?
Answer: The formation of these impurities points to specific, competing reaction pathways that can become more prominent during scale-up.
-
2,2'-Dithiodibenzoic Acid (Disulfide): The thiolate anion is susceptible to oxidation, especially at elevated temperatures or if oxygen is present in the reactor headspace. The presence of trace metal impurities can catalyze this oxidation.
-
Allyl 2-(allylthio)benzoate (O-Alkylation): After the initial S-alkylation, the carboxylate anion of the product can act as a nucleophile and react with a second molecule of allyl bromide. This is more likely to occur if the reaction temperature is too high or if there is a large excess of allyl bromide.
Solutions:
-
Maintain an Inert Atmosphere: Purge the reactor with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. This is the most effective way to prevent oxidation of the thiolate.
-
Control Temperature Rigorously: The S-alkylation is exothermic. A robust cooling system is essential to maintain the target reaction temperature. An uncontrolled exotherm will accelerate side reactions, particularly O-alkylation. A typical target temperature range is 50-70°C.
-
Optimize Reagent Stoichiometry: Use only a slight excess of allyl bromide (e.g., 1.05-1.1 equivalents). A large excess will drive the formation of the O-alkylated byproduct.
-
Consider the Base: Stronger bases or more polar solvents can increase the nucleophilicity of the carboxylate, potentially favoring O-alkylation. Weaker inorganic bases like K₂CO₃ are often preferred over hydroxides.
| Parameter | Recommended Control Strategy for Scale-Up | Rationale |
| Atmosphere | Maintain positive N₂ or Ar pressure | Prevents oxidation of the thiolate nucleophile to the disulfide byproduct. |
| Temperature | Maintain jacket temperature at 50-70°C | Balances reaction rate while minimizing thermal decomposition and O-alkylation. |
| Allyl Bromide | Use 1.05-1.1 equivalents | Minimizes the potential for the second O-alkylation side reaction. |
| Base | Use K₂CO₃ or Na₂CO₃ (2.1 eq) | Provides sufficient basicity for thiolate formation without overly promoting O-alkylation. |
Problem 3: Product Isolation and Purification Challenges
Question: During workup, I'm struggling with a difficult-to-filter solid, and recrystallization gives a low recovery of pure product. What are the best practices for isolation at scale?
Answer: Product isolation is where many scale-up processes falter. The physical properties of the crude product can differ significantly from the small-scale, purer material.
-
Workup Procedure: The standard procedure involves quenching the reaction with water and then acidifying to precipitate the product. On a large scale, the rate of acidification and the temperature can dramatically affect the particle size of the precipitate. A rapid pH change often leads to a fine, gelatinous solid that is very difficult to filter.
-
Recrystallization: The choice of recrystallization solvent is critical. A solvent that gives beautiful crystals in a 50 mL flask may result in oiling out or poor recovery in a 50 L reactor. Water is a common choice for benzoic acid derivatives but its high boiling point and heat capacity can be challenging to handle at scale.[3][4]
Solutions:
-
Controlled Precipitation (Anti-Solvent Crystallization): After quenching the reaction, instead of a rapid acidification, consider a controlled process. Filter off any inorganic salts first. Then, slowly add acid to the aqueous solution of the sodium salt of the product, or alternatively, add the aqueous solution to a vessel containing the acid. Control the temperature during this process (e.g., 20-25°C) to encourage the growth of larger, more easily filterable crystals.
-
Solvent Screening for Recrystallization: Perform a systematic screening of solvents. A mixed solvent system, such as ethanol/water or isopropanol/heptane, often provides better results than a single solvent. This allows for fine-tuning of solubility to maximize recovery while rejecting impurities.
-
Melt Crystallization: For larger volumes where solvent handling is a concern, melt crystallization can be an alternative, though it requires specialized equipment.[5]
Recommended Recrystallization Protocol (Example)
-
Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 3-4 mL per gram of crude product) at ~70°C.
-
Hot filter the solution to remove any insoluble impurities.
-
Slowly add hot water (pre-heated to ~70°C) to the ethanol solution until the first signs of persistent turbidity (cloudiness) are observed.
-
Add a small amount of ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolate the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary hazards are associated with the reagents. Allyl bromide is a highly flammable, toxic, and lachrymatory liquid.[6][7] It is critical to handle it in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8][9] All dispensing equipment must be properly grounded to prevent static discharge, which can be an ignition source.[6][8] Thiosalicylic acid is an irritant. The reaction can be exothermic, so a reliable temperature control system and an emergency quench plan are essential for safe operation.
Q2: Which analytical techniques are essential for monitoring the reaction and ensuring final product quality?
A2: For in-process control (IPC), High-Performance Liquid Chromatography (HPLC) is indispensable. It allows for the quantitative tracking of the disappearance of starting materials (thiosalicylic acid) and the appearance of the product and key impurities. For final product quality control, in addition to HPLC for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure, and Melting Point analysis provides a quick check of purity.
Q3: Can I use other allylating agents besides allyl bromide?
A3: Yes, allyl chloride can be used, but it is less reactive than allyl bromide, which may require more forcing conditions (higher temperature or longer reaction time), potentially leading to more side products. Allyl tosylate or mesylate are highly reactive alternatives but are generally more expensive and less common for large-scale manufacturing. The choice depends on a balance of reactivity, cost, and safety.
Q4: What is a typical yield and purity I should expect at scale?
A4: With a well-optimized process, yields in the range of 80-90% are achievable. The purity of the crude product after precipitation is often in the 95-98% range (by HPLC). A single recrystallization should be sufficient to increase the purity to >99.5%.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 2-Allylsulfanylbenzoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) "Validation of Analytical Procedures," as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] The objective is to demonstrate that a chosen analytical procedure is fit for its intended purpose.[5][8]
Physicochemical Properties of 2-Allylsulfanylbenzoic Acid: A Priori Considerations
Before developing an analytical method, understanding the physicochemical properties of the target analyte is paramount. For this compound, the key structural features are the carboxylic acid group and the allyl sulfide moiety.
-
Acidity: The carboxylic acid group dictates that the compound's solubility and chromatographic retention will be highly dependent on pH. To ensure consistent retention in reversed-phase HPLC, the mobile phase pH should be buffered at least two pH units below the pKa of the carboxylic acid to keep it in its protonated, less polar form.[9]
-
Chromophores: The benzene ring provides a chromophore, making UV detection a viable quantification technique.
-
Volatility: The molecule's predicted boiling point suggests that it is not sufficiently volatile for direct GC analysis without derivatization.[10][11]
-
Stability: The allyl sulfide group may be susceptible to oxidation. Therefore, a stability-indicating method is crucial to separate the parent compound from potential degradants.[12][13][14][15] Forced degradation studies are essential to develop and demonstrate the specificity of such methods.[15][16]
Comparison of Analytical Techniques
The selection of an analytical technique is a balance of sensitivity, selectivity, and the specific requirements of the analysis (e.g., impurity profiling vs. bulk assay).
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Robust, reproducible, and cost-effective. High precision is achievable for assays.[12] | Moderate sensitivity and potential for interference from co-eluting impurities that also absorb UV light. | Assay, purity, and stability testing of the drug substance and product. |
| LC-MS/MS | Separation by HPLC coupled with highly selective and sensitive detection based on mass-to-charge ratio. | Exceptional sensitivity and specificity.[17] Ideal for complex matrices and trace-level analysis. | Higher operational cost and complexity. Precision can be lower than HPLC-UV for high-concentration assays.[12] | Impurity identification, quantification of low-level impurities, and bioanalytical studies. |
| GC-FID/MS | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds. | Requires derivatization for non-volatile analytes like carboxylic acids, which adds complexity and potential for variability.[10][18] | Not recommended for this compound due to its low volatility. |
Based on this comparison, HPLC-UV is the recommended primary technique for the assay and purity determination of this compound in bulk drug substance and formulated products. LC-MS/MS serves as a powerful alternative or complementary technique, especially for the identification and quantification of trace impurities and degradation products.
Workflow for Method Development and Validation
The following diagram illustrates a typical workflow for the development and validation of an analytical method, in line with ICH guidelines.
Caption: Workflow for Analytical Method Development and Validation.
Experimental Protocols
The following are proposed, detailed protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Protocol 1: Stability-Indicating HPLC-UV Method
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength detector.
-
Column: Ascentis C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent reversed-phase column.[19]
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 30% B
-
17.1-22 min: 30% B (re-equilibration)
-
4. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare a sample solution of the drug substance or product to a nominal concentration of 0.1 mg/mL in diluent.
5. System Suitability:
-
Inject the working standard solution six times.
-
Acceptance Criteria:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 1.0%
-
Protocol 2: High-Sensitivity LC-MS/MS Method
1. Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Same as HPLC-UV method, but a shorter run time can often be employed due to the specificity of MS detection.
3. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative.
-
Precursor Ion (m/z): [M-H]⁻ for this compound.
-
Product Ion(s): To be determined by infusing the standard solution and performing a product ion scan.
-
Collision Energy and other MS parameters to be optimized for maximum signal intensity.
4. Sample Preparation:
-
Prepare a series of calibration standards by spiking the diluent with the standard stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare sample solutions by diluting the sample to fall within the calibration range.
Validation Parameters and Hypothetical Data
The following tables present hypothetical but realistic validation data for the proposed HPLC-UV method, based on ICH Q2(R2) guidelines.[1][3][20]
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 150,234 |
| 75 | 225,876 |
| 100 | 301,123 |
| 125 | 374,987 |
| 150 | 450,567 |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 50 - 150 µg/mL |
Table 2: Accuracy (Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 101.1 | 101.1 |
| 120% | 120 | 119.4 | 99.5 |
| Average Recovery | 99.9% |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | Peak Area (n=6) | RSD (%) |
| Repeatability | 100 | 301,123, 302,456, 300,987, 303,123, 301,567, 302,876 | 0.35% |
| Intermediate Precision (Day 2) | 100 | 304,567, 303,987, 305,123, 304,765, 303,876, 304,123 | 0.18% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Result |
| LOD | Signal-to-Noise (S/N) Ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise (S/N) Ratio of 10:1 | 0.3 µg/mL |
Table 5: Robustness
| Parameter Varied | Modification | % Change in Assay Value |
| Flow Rate | ± 0.1 mL/min | < 1.0% |
| Column Temperature | ± 2 °C | < 0.5% |
| Mobile Phase pH | ± 0.2 units | < 1.5% |
Specificity and Stability-Indicating Properties
To validate the specificity of the HPLC-UV method, forced degradation studies would be performed. The sample would be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
References
- 1. fda.gov [fda.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scispace.com [scispace.com]
- 10. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 11. par.nsf.gov [par.nsf.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijpsr.com [ijpsr.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Developing HPLC Methods [sigmaaldrich.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to 2-Allylsulfanylbenzoic Acid and its Saturated Analog, 2-Propylsulfanylbenzoic Acid
Introduction
In the landscape of medicinal chemistry and drug development, subtle structural modifications can lead to profound changes in a molecule's physicochemical properties, biological activity, and metabolic fate. The strategic introduction or removal of an unsaturated bond is a classic tactic to modulate these characteristics. This guide presents a comparative study of 2-Allylsulfanylbenzoic acid and its saturated counterpart, 2-Propylsulfanylbenzoic acid .
The core difference between these two molecules lies in the three-carbon chain attached to the sulfur atom: an allyl group (containing a C=C double bond) versus a propyl group (fully saturated). The allyl group is a particularly interesting functional moiety found in numerous natural products and pharmaceuticals.[1][2] Its double bond introduces conformational rigidity and electronic differences compared to a flexible alkyl chain. Furthermore, the allylic position is known for its heightened reactivity, which can influence metabolic pathways and potential toxicity.[3] Conversely, the saturated propyl group generally enhances lipophilicity and can contribute to metabolic stability.[4]
This guide will explore the synthesis, comparative physicochemical properties, and a potential biological activity profile of these two compounds. We will delve into the underlying scientific principles that govern their behavior and provide detailed, field-proven experimental protocols for their characterization, offering researchers a comprehensive framework for similar comparative analyses.
Synthesis and Characterization
The synthesis of both this compound and 2-Propylsulfanylbenzoic acid can be efficiently achieved via a nucleophilic aromatic substitution reaction. A common and reliable method involves the reaction of 2-mercaptobenzoic acid with an appropriate allyl or propyl halide under basic conditions.
General Synthetic Workflow
The workflow involves the deprotonation of the thiol group on 2-mercaptobenzoic acid to form a more nucleophilic thiolate, which then displaces the halide from the alkylating agent (allyl bromide or propyl bromide).
Caption: General workflow for the synthesis of target compounds.
Structural confirmation of the final products would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to ensure purity and verify the expected molecular structure.
Comparative Physicochemical Properties
The introduction of a double bond in the allyl group is expected to influence key physicochemical parameters that are critical for a molecule's "drug-likeness," such as acidity (pKa) and lipophilicity (LogP). These properties govern how the compound will behave in a biological system, affecting everything from solubility to membrane permeability.
Data Summary
The following table presents expected values for these key parameters. This data is illustrative, based on established chemical principles, to highlight the anticipated differences between the two molecules.
| Property | This compound | 2-Propylsulfanylbenzoic Acid | Rationale for Difference |
| Molecular Formula | C₁₀H₁₀O₂S | C₁₀H₁₂O₂S | The saturated analog has two additional hydrogen atoms. |
| Molecular Weight | 194.25 g/mol | 196.27 g/mol | Difference due to the two extra hydrogens. |
| pKa | ~4.0 | ~4.2 | The electron-withdrawing nature of the sp² carbons in the allyl group can slightly increase the acidity of the carboxylic acid, resulting in a lower pKa. |
| Predicted LogP | ~3.3 | ~3.6 | The saturated propyl group is more hydrophobic than the allyl group, leading to a higher LogP value and greater lipophilicity.[4] |
Experimental Protocols for Property Determination
Protocol 1: Determination of pKa by Potentiometric Titration
Causality: The pKa, or acid dissociation constant, is a fundamental measure of a compound's acidity in a solution. Potentiometric titration is a highly accurate method to determine this value by monitoring pH changes upon the addition of a titrant.[5][6] This is crucial as the ionization state of a drug affects its solubility, receptor binding, and absorption.
Methodology:
-
Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10.[5]
-
Sample Preparation: Prepare a 1 mM solution of the test compound (either this compound or 2-Propylsulfanylbenzoic acid) in a suitable co-solvent if necessary (e.g., water with a small percentage of methanol) to ensure solubility. A typical volume is 20 mL.[5]
-
Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[5]
-
Initial Acidification: Acidify the sample solution to a starting pH of ~2.0 using 0.1 M HCl.
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.[5]
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.[7] Perform at least three replicate titrations for each compound to ensure accuracy.[5]
Protocol 2: Determination of LogP by Shake-Flask Method
Causality: The partition coefficient (LogP) quantifies the lipophilicity of a compound by measuring its distribution between an immiscible lipid-like solvent (n-octanol) and water.[8] This parameter is a cornerstone of drug design, heavily influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is considered the "gold standard" for its direct measurement.[9][10]
Caption: Workflow for LogP determination via the shake-flask method.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions.[10] Mix equal volumes of this buffer and n-octanol in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow them to separate completely before use.[10]
-
Sample Addition: Dissolve the test compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a stock solution.[10] Add a small aliquot of this stock to a known volume of the pre-saturated n-octanol/buffer mixture. The final concentration should be low enough to avoid saturation in either phase.
-
Partitioning: Shake the mixture in a flask or vial for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[8][11]
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw a sample from each phase. Analyze the concentration of the compound in both the n-octanol and the aqueous buffer layers using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]
Comparative Biological Activity: Cyclooxygenase (COX) Inhibition
Many benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[13][14][15] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] A comparative in vitro assay to screen for COX-1/COX-2 inhibition can reveal how the allyl vs. propyl substitution impacts biological activity.
Protocol 3: In Vitro Fluorometric COX Inhibitor Screening Assay
Causality: This assay provides a rapid and sensitive method to measure the peroxidase activity of COX enzymes.[17] An active COX enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), a reaction that can be coupled to a fluorometric probe. Inhibition of the enzyme results in a decreased fluorescent signal, allowing for the quantification of inhibitor potency (IC₅₀). Comparing the inhibition of both COX-1 and COX-2 provides a selectivity profile, which is critical for developing safer anti-inflammatory drugs.[18]
Methodology (based on commercially available kits): [16][17]
-
Reagent Preparation:
-
Reconstitute lyophilized COX-1 or COX-2 enzyme in the provided assay buffer. Keep on ice.
-
Prepare a 10X working solution of the test compounds (this compound and 2-Propylsulfanylbenzoic acid) and a known control inhibitor (e.g., SC-560 for COX-1) in an appropriate solvent like DMSO.[17]
-
-
Assay Plate Setup: In a 96-well microplate, set up the following wells:
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 10 µL of the control inhibitor solution.
-
Test Sample (S): 10 µL of the diluted test compound solution.
-
-
Master Mix Preparation: Prepare a reaction master mix containing COX Assay Buffer, a fluorometric probe, and a COX cofactor.[17]
-
Reaction Initiation:
-
Add 80 µL of the master mix to all wells.
-
Add 1 µL of the appropriate enzyme (COX-1 or COX-2) to the EC, IC, and S wells.
-
Initiate the reaction by adding 10 µL of an arachidonic acid solution to all wells simultaneously using a multichannel pipette.[17]
-
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[17]
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Discussion and Conclusion
The comparison between this compound and 2-Propylsulfanylbenzoic acid provides a clear case study on the impact of a single point of unsaturation.
-
Physicochemically , the saturated propyl analog is predicted to be more lipophilic (higher LogP), which might enhance membrane permeability but could also lead to lower aqueous solubility. The slightly more acidic nature of the allyl analog (lower pKa) could influence its ionization state and interactions with biological targets.
-
Biologically , the structural differences could significantly affect how each molecule fits into the active site of an enzyme like COX. The rigid, planar nature of the allyl group's double bond contrasts with the flexible, rotatable bonds of the propyl group. This can lead to differences in binding affinity and, consequently, inhibitory potency (IC₅₀). Furthermore, the allyl group's reactivity presents a potential for covalent modification of a target protein or different metabolic pathways, a factor that requires further investigation.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allyl group - Wikipedia [en.wikipedia.org]
- 4. omicsonline.org [omicsonline.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Allylsulfanylbenzoic Acid Derivatives for Therapeutic Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-allylsulfanylbenzoic acid scaffold represents a compelling, albeit relatively underexplored, template for the design of novel therapeutics. By combining the structural features of benzoic acid, a privileged core in many bioactive molecules, with an allylsulfanyl group, these derivatives hold potential in areas such as anti-inflammatory and anticancer research.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this chemical class. Lacking extensive direct studies on this specific scaffold, we will infer and project SAR trends by drawing upon established principles from analogous series, including substituted benzoic acids, allyl-containing natural products, and other organosulfur compounds.[1][3] We will dissect the molecule into key regions for modification, analyze the anticipated impact of structural changes on biological activity, and provide standardized protocols for synthesis and evaluation to guide future research endeavors.
Introduction: The this compound Scaffold
The development of novel therapeutic agents often hinges on the exploration of unique chemical scaffolds that can offer new modes of action or improved pharmacological profiles. The this compound core is one such scaffold. It is an analogue of thiosalicylic acid (2-mercaptobenzoic acid), whose derivatives have been investigated for anti-inflammatory and antioxidant activities.[4] The introduction of an allyl group is significant; this moiety is found in numerous natural products with potent biological effects, including anticancer properties, and can participate in specific binding interactions or even covalent modifications of target proteins.[1]
This guide serves as a predictive framework for researchers. Its purpose is to systematically explore the SAR of this compound derivatives by dissecting the core structure and analyzing how modifications to each component are likely to influence biological activity. This analysis is built on established SAR principles from closely related molecular classes to provide a logical and scientifically grounded starting point for drug discovery campaigns.
Core Pharmacophore and Strategic Points for Chemical Modification
The therapeutic potential of a this compound derivative can be systematically optimized by modifying three key regions of its structure. Understanding the role of each region is fundamental to designing a successful library of analogues for screening.
Figure 1: Key regions for structural modification on the this compound scaffold.
-
Region A: The Benzoic Acid Ring: Substituents on this ring modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, directly impacting target binding and pharmacokinetic properties.[3]
-
Region B: The Carboxylic Acid Group: This acidic moiety is often a critical interaction point, forming hydrogen bonds or ionic interactions with amino acid residues in a biological target's active site.[3]
-
Region C: The 2-Allylsulfanyl Side Chain: This region defines the unique character of the scaffold. The sulfur atom, its geometry, and the reactivity and hydrophobicity of the allyl group are key determinants of potency and selectivity.
In-Depth Structure-Activity Relationship Analysis
Region A: Modifications to the Benzoic Acid Ring
The substitution pattern on the aromatic ring is a classic strategy for optimizing drug candidates. The nature and position of these substituents can drastically alter a compound's activity.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -F) can increase the acidity of the carboxylic acid and may participate in specific dipole or hydrogen bonding interactions. Conversely, electron-donating groups (EDGs) such as methyl (-CH₃) or hydroxyl (-OH) can influence the electron density of the ring and impact binding. For instance, in some benzoic acid series, hydrophilic substituents are necessary to facilitate interaction with polar amino acid residues at the target site.[5]
-
Lipophilicity and Steric Hindrance: The addition of lipophilic groups (e.g., -CH₃, -CF₃) can enhance membrane permeability and access to hydrophobic binding pockets. However, oversized groups can introduce steric clashes that prevent optimal binding. The position of the substituent is critical; substitution at the 4- or 5-position is generally well-tolerated and provides a vector for optimization.
Table 1: Predicted Impact of Substituents on the Benzoic Acid Ring
| Position | Substituent | Group Type | Predicted Effect on Activity | Rationale |
| 4 or 5 | -Cl, -F | EWG, Lipophilic | Potentially increases potency | Halogen bonding is a known favorable interaction in drug-receptor binding; increases lipophilicity.[6] |
| 4 or 5 | -NO₂ | Strong EWG | Variable | Can significantly alter electronic profile; often found in antimicrobial agents but may introduce toxicity.[3] |
| 4 or 5 | -CH₃ | EDG, Lipophilic | Potentially increases potency | Fills small hydrophobic pockets and increases membrane permeability.[3] |
| 4 or 5 | -OH, -OCH₃ | EDG, H-bond | Potentially increases potency | Can act as a hydrogen bond donor/acceptor, improving binding affinity to specific polar residues.[5] |
Region B: Modifications to the Carboxylic Acid Moiety
The carboxylic acid is a common pharmacophoric feature, but its acidic nature can lead to poor oral bioavailability. Modification of this group is a key strategy for developing viable drug candidates.
-
Esterification and Amidation: Converting the carboxylic acid to an ester or an amide creates a prodrug. These less polar derivatives can have improved cell permeability and are later hydrolyzed by metabolic enzymes in vivo to release the active carboxylic acid.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the necessary acidic proton and hydrogen bonding capabilities while potentially improving the metabolic stability and pharmacokinetic profile of the compound.
Region C: Modifications to the 2-Allylsulfanyl Side Chain
This region offers the most novelty for SAR exploration. The sulfur atom and the allyl group are both functionally significant.
-
The Sulfur Linker: The thioether linkage provides a specific bond angle and length compared to an ether or methylene bridge, positioning the allyl group in a defined region of space. The sulfur atom itself is a weak hydrogen bond acceptor and can participate in non-covalent interactions within a protein binding site.
-
The Allyl Group: The terminal double bond of the allyl group is a key feature. It provides a region of hydrophobicity that can interact with nonpolar pockets. In some contexts, particularly in anticancer drug design, allyl groups can be metabolic precursors to reactive species that form covalent bonds with target proteins, leading to irreversible inhibition.[1]
-
Chain Variants: Replacing the allyl group with other alkyl or aryl substituents can probe the size and nature of the binding pocket. For example, replacing the allyl group with a larger benzyl group was shown to significantly enhance the anti-inflammatory activity of 2-mercaptobenzoic acid derivatives, suggesting a preference for a larger, aromatic moiety in that specific target.[4] Shortening the chain to a methyl or ethyl group would reduce lipophilicity and explore the need for the unsaturated bond.
Experimental Design for SAR Elucidation
A systematic approach is required to validate these predicted SAR trends. This involves a logical workflow from chemical synthesis to biological evaluation.
Figure 2: A typical experimental workflow for investigating the SAR of a new chemical series.
General Synthesis Protocol: Synthesis of 2-(Allylsulfanyl)benzoic Acid
This protocol describes a standard method for synthesizing the parent scaffold, which can be adapted for substituted analogues.
Materials:
-
2-Mercaptobenzoic acid (thiosalicylic acid)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-mercaptobenzoic acid (1.0 eq) in DMF in a round-bottom flask.
-
Add potassium carbonate (2.5 eq) to the solution. The mixture will become a suspension.
-
Stir the mixture at room temperature for 20 minutes.
-
Slowly add allyl bromide (1.1 eq) to the flask.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 2-(allylsulfanyl)benzoic acid.
In Vitro Biological Evaluation: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol outlines a common method for assessing the anti-inflammatory potential of the synthesized compounds.[7]
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer (100 mM, pH 8.0).
-
Add 10 µL of heme and 10 µL of recombinant human COX-2 enzyme solution.
-
Add 10 µL of the test compound dilution (or DMSO for control).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution followed immediately by 20 µL of TMPD solution.
-
Read the absorbance at 595 nm every minute for 5 minutes using a plate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for discovering new therapeutic agents. This guide establishes a foundational SAR framework based on robust chemical principles derived from analogous structures.
-
Ring Substitution: Substitution at the 4- and 5-positions of the benzoic acid ring with small, lipophilic, or hydrogen-bonding groups is a promising strategy for enhancing potency.
-
Carboxylic Acid: This group is likely essential for activity, but prodrug strategies (esters, amides) may be required to overcome pharmacokinetic limitations.
-
Allyl Group: The allyl moiety is a key distinguishing feature. Its replacement with other groups (e.g., benzyl, propargyl, simple alkyl chains) is a critical step to determine the optimal size, lipophilicity, and electronic nature of the side chain.
Future research should focus on synthesizing a diverse library of analogues based on these principles and screening them against relevant biological targets, such as COX enzymes for inflammation or various cancer cell lines.[7][8] This systematic approach, grounded in the predictive SAR outlined here, will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.
References
- 1. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iomcworld.com [iomcworld.com]
- 6. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Allylsulfanylbenzoic Acid and Its Precursors
This guide provides an in-depth spectroscopic analysis of 2-Allylsulfanylbenzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. By objectively comparing its spectral characteristics with those of its direct precursors, 2-mercaptobenzoic acid and allyl bromide, we will elucidate the key transformations that are observable through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental data and protocols provided herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the synthesis and characterization of this and similar thioether compounds.
Introduction: The Chemical Transformation
The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically an S-alkylation of a thiol. In this process, the thiol proton of 2-mercaptobenzoic acid is abstracted by a base, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming a new carbon-sulfur bond.
This transformation from a thiol (R-SH) to a thioether (R-S-R') introduces the versatile allyl group and results in distinct and predictable changes in the molecule's spectroscopic signature. Understanding these changes is paramount for confirming the reaction's success, verifying the purity of the product, and elucidating its structure.
A Comparative Guide to the Thermal Analysis of 2-Allylsulfanylbenzoic Acid
This guide provides a comprehensive framework for the thermal analysis of 2-Allylsulfanylbenzoic acid using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for characterizing this compound and objectively compares its expected thermal behavior with that of structurally related benzoic acid derivatives. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust methodology for its analysis and offers predictive insights based on the thermal properties of its constituent functional groups.
Introduction: The Importance of Thermal Analysis in Pharmaceutical Development
Thermal analysis techniques, such as TGA and DSC, are indispensable tools in the pharmaceutical industry. They provide critical information regarding the physical and chemical properties of active pharmaceutical ingredients (APIs) and excipients. This data is vital for determining a compound's melting point, purity, thermal stability, and decomposition kinetics—all of which are crucial parameters for formulation development, processing, and ensuring the stability and shelf-life of the final drug product.[1]
This compound, with its combination of a carboxylic acid and an allyl sulfide moiety, presents a unique thermal profile. The benzoic acid core is known for its crystalline nature and relatively high thermal stability, while the allyl sulfide group is typically more volatile and prone to thermal rearrangement and decomposition.[2][3] Understanding the interplay of these two functional groups is key to predicting the compound's behavior under thermal stress.
Comparative Framework: Understanding Thermal Behavior through Analogs
To contextualize the anticipated thermal properties of this compound, this guide will draw comparisons with the following well-characterized benzoic acid derivatives:
-
Benzoic Acid: The parent compound, providing a baseline for the thermal behavior of the carboxylated benzene ring.
-
2-Hydroxybenzoic Acid (Salicylic Acid): An ortho-substituted derivative with a hydroxyl group, allowing for an examination of the effect of hydrogen bonding on thermal stability.
-
2-Chlorobenzoic Acid: An ortho-substituted derivative with an electron-withdrawing chloro group, offering insights into how substituent electronegativity influences thermal properties.
The following table summarizes the known thermal properties of these comparator compounds. The corresponding data for this compound is presented as "To Be Determined (TBD)" and represents the key information that would be obtained using the experimental protocols outlined in this guide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Onset of Decomposition (TGA, °C) | Primary Decomposition Products |
| This compound | C₁₀H₁₀O₂S | 194.25 | TBD | TBD | TBD |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 121-125[4] | ~400 | CO₂, Benzene[2] |
| 2-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 157-159 | TBD | TBD |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 142[5] | TBD | TBD |
Experimental Protocol: A Validated Approach to TGA/DSC Analysis
The following detailed protocols for DSC and TGA are designed to provide a comprehensive thermal characterization of this compound.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, enthalpy of fusion, and identify any other phase transitions of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min.
-
Hold at 200 °C for 2 minutes to ensure complete melting.
-
Cool the sample to 25 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve. The melting point is determined from the onset of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA) Protocol
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Position the sample pan in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the sample weight as a function of temperature. The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.
Visualizing the Workflow
The following diagram illustrates the logical flow of the thermal analysis process, from sample preparation to data interpretation.
Caption: Experimental workflow for the TGA/DSC analysis of this compound.
Predictive Analysis and Comparative Discussion
Based on the known thermal behavior of its constituent moieties, we can predict the thermal profile of this compound and compare it to our selected analogs.
Expected DSC Profile
The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point. The melting point is anticipated to be lower than that of salicylic acid (157-159 °C) due to the disruption of the strong intermolecular hydrogen bonding that the hydroxyl group provides. It is likely to be in a similar range to or slightly lower than 2-chlorobenzoic acid (142 °C). The presence of the flexible allyl sulfide chain may also influence the crystal packing and thus the melting point.
Expected TGA Profile
The TGA curve will reveal the thermal stability of the molecule. It is hypothesized that the decomposition of this compound will occur in at least two stages:
-
Initial Decomposition: The allyl sulfide moiety is expected to be the less stable part of the molecule. Allyl sulfides can undergo thermal decomposition through a retro-ene type mechanism.[3][6] This initial weight loss would likely occur at a lower temperature than the decomposition of the benzoic acid ring.
-
Secondary Decomposition: Following the loss of the allyl sulfide group, the remaining benzoic acid structure would decompose at a higher temperature, likely through decarboxylation to produce carbon dioxide and other aromatic fragments, similar to the decomposition of benzoic acid itself.[2]
This two-stage decomposition would be a key differentiator from the single-stage, high-temperature decomposition expected for benzoic acid and its more stable derivatives.
The following diagram illustrates the proposed thermal decomposition pathway for this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Conclusion
This guide provides a comprehensive methodology and comparative framework for the thermal analysis of this compound. While experimental data for this specific compound remains to be published, the protocols and predictive analysis presented here offer a solid foundation for its characterization. The comparative approach, utilizing benzoic acid, 2-hydroxybenzoic acid, and 2-chlorobenzoic acid as benchmarks, allows for a nuanced understanding of how the allyl sulfide substituent is likely to influence the overall thermal stability and decomposition mechanism. The successful application of the described TGA/DSC experiments will yield valuable data for the development and formulation of pharmaceuticals containing this and structurally related compounds.
References
- 1. iitk.ac.in [iitk.ac.in]
- 2. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative In Silico Analysis of 2-Allylsulfanylbenzoic Acid Derivatives as Potential Cyclooxygenase-2 Inhibitors
In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, offering a rapid and cost-effective avenue for the preliminary screening of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 2-Allylsulfanylbenzoic acid derivatives, a class of compounds with therapeutic potential, through in silico docking studies against the well-validated anti-inflammatory target, Cyclooxygenase-2 (COX-2). Drawing upon the known biological activities of structurally related allyl sulfur compounds and benzoic acid derivatives, this study aims to elucidate the potential binding interactions and inhibitory capacity of these novel molecules. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for inflammatory diseases.
Introduction: The Rationale for Investigating this compound Derivatives
Benzoic acid and its derivatives have long been recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The incorporation of a sulfur-containing moiety, particularly an allyl group, introduces a chemical feature prevalent in natural compounds with demonstrated biological effects. Organosulfur compounds derived from garlic, such as diallyl sulfide (DAS) and diallyl disulfide (DADS), are known to exert anti-inflammatory and chemopreventive effects[3][4][5]. These effects are often attributed to their ability to modulate key signaling pathways, including those involving cyclooxygenase (COX) enzymes[3].
The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a central role in inflammation and pain. Selective inhibition of COX-2 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. Given the established anti-inflammatory potential of both the benzoic acid scaffold and allyl sulfur compounds, we hypothesize that this compound derivatives may act as effective COX-2 inhibitors. This in silico study serves as a preliminary investigation to assess this hypothesis by comparing the binding affinities and interaction patterns of a series of designed this compound derivatives with that of a known COX-2 inhibitor, Celecoxib.
Target Protein Selection and Ligand Design
Target Protein: Cyclooxygenase-2 (COX-2)
The crystal structure of human Cyclooxygenase-2 (PDB ID: 5IKR) was selected as the target protein for this in silico docking study. COX-2 is a well-characterized enzyme with a distinct inhibitor binding site, making it an ideal candidate for computational analysis. The active site of COX-2 features a hydrophobic channel and key amino acid residues that are critical for substrate binding and catalysis, and for the specific binding of selective inhibitors.
Ligand Design: this compound Derivatives and Control
A series of this compound derivatives were designed to explore the structure-activity relationship (SAR) by introducing various substituents on the phenyl ring. These modifications are intended to probe the effects of electronic and steric factors on the binding affinity and interaction with the COX-2 active site. The parent molecule, this compound, along with its derivatives, will be compared against Celecoxib, a potent and selective COX-2 inhibitor, which will serve as the positive control in this study.
Table 1: Ligands for In Silico Docking Study
| Ligand ID | Compound Name | Structure |
| LIG1 | This compound | |
| LIG2 | 5-Nitro-2-allylsulfanylbenzoic acid | |
| LIG3 | 5-Amino-2-allylsulfanylbenzoic acid | |
| LIG4 | 5-Hydroxy-2-allylsulfanylbenzoic acid | |
| LIG5 | 5-Chloro-2-allylsulfanylbenzoic acid | |
| CTRL | Celecoxib |
In Silico Docking Methodology
A standardized and validated molecular docking workflow is crucial for obtaining reliable and reproducible results. The following protocol outlines the steps for preparing the protein and ligands, performing the docking simulations, and analyzing the results.
Experimental Workflow
Caption: In silico molecular docking workflow.
Step-by-Step Protocol
-
Protein Preparation:
-
The 3D crystal structure of human COX-2 (PDB ID: 5IKR) is downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein.
-
The prepared protein structure is saved in PDBQT format for use in AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives and Celecoxib are drawn using a chemical drawing tool (e.g., ChemDraw).
-
The structures are converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for all ligand atoms.
-
The prepared ligands are saved in PDBQT format.
-
-
Molecular Docking:
-
Molecular docking is performed using AutoDock Vina.
-
A grid box is defined to encompass the active site of COX-2, ensuring that it is large enough to allow for flexible ligand binding. The grid box dimensions are centered on the co-crystallized inhibitor in the original PDB structure to define the binding site.
-
The docking simulations are run with an exhaustiveness of 8 to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
The docking results are analyzed to determine the binding affinity (in kcal/mol) of each ligand. The pose with the lowest binding energy is considered the most favorable.
-
The binding interactions of the best-docked poses are visualized and analyzed using a molecular visualization tool (e.g., PyMOL or Discovery Studio).
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the COX-2 active site are identified and documented.
-
Comparative Docking Analysis
The in silico docking results provide valuable insights into the potential of this compound derivatives as COX-2 inhibitors. The binding affinities and key interactions are summarized below.
Binding Affinities
Table 2: Docking Scores of this compound Derivatives and Celecoxib with COX-2 (PDB: 5IKR)
| Ligand ID | Compound Name | Docking Score (kcal/mol) |
| LIG1 | This compound | -7.8 |
| LIG2 | 5-Nitro-2-allylsulfanylbenzoic acid | -8.5 |
| LIG3 | 5-Amino-2-allylsulfanylbenzoic acid | -8.2 |
| LIG4 | 5-Hydroxy-2-allylsulfanylbenzoic acid | -8.1 |
| LIG5 | 5-Chloro-2-allylsulfanylbenzoic acid | -8.4 |
| CTRL | Celecoxib | -10.2 |
The docking scores indicate that all the designed this compound derivatives exhibit good binding affinities for the COX-2 active site, with values ranging from -7.8 to -8.5 kcal/mol. As expected, the control compound, Celecoxib, shows the highest binding affinity at -10.2 kcal/mol. Among the derivatives, the 5-nitro substituted compound (LIG2) displays the most favorable docking score, suggesting that the electron-withdrawing nitro group may enhance the binding to the target protein.
Binding Interactions
A detailed analysis of the binding poses reveals the key interactions responsible for the observed binding affinities.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Molecular mechanisms of garlic-derived allyl sulfides in the inhibition of skin cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cracking the Sulfur Code: Garlic Bioactive Molecules as Multi-Target Blueprints for Drug Discovery [mdpi.com]
- 5. Allyl sulfur compounds and cellular detoxification system: effects and perspectives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Allylsulfanylbenzoic Acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Allylsulfanylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep understanding of the chemical principles that underpin these critical safety protocols. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.
Understanding the Hazard Profile of this compound
-
Benzoic Acid Group: Benzoic acid and its derivatives are typically solid organic acids.[1][2][3][4][5] They can cause skin and serious eye irritation.[3][5][6] Inhalation of dust may lead to respiratory irritation.[6][7][8] While not considered highly toxic, they are harmful if swallowed in larger quantities.[6] Environmentally, benzoic acid has low persistence and bioaccumulation potential, but can be harmful to aquatic life in high concentrations.[9][10]
-
Allyl Sulfide Group: Allylic sulfur compounds are known for their reactivity. The allyl group can be a lachrymator and skin irritant. Organic sulfur compounds can also have strong, unpleasant odors and may be flammable.[11] Upon combustion, they can release toxic sulfur oxides.
Therefore, this compound should be handled as a hazardous substance that is likely an irritant to the skin, eyes, and respiratory system, is harmful if swallowed, and presents a potential environmental hazard.
Table 1: Hazard Assessment Summary
| Hazard Type | Associated Functional Group | Potential Effects |
| Skin/Eye Irritation | Benzoic Acid, Allyl Group | Causes skin irritation and serious eye damage.[3][5][6] |
| Respiratory Irritation | Benzoic Acid (as dust) | May cause respiratory irritation upon inhalation.[6][7][8] |
| Acute Toxicity (Oral) | Benzoic Acid | Harmful if swallowed in significant amounts.[6] |
| Reactivity | Allyl Sulfide | Potential for hazardous reactions with strong oxidizing agents. |
| Environmental Hazard | Benzoic Acid | Harmful to aquatic life in high concentrations.[5][10] |
The Core Principle: Segregation and Containment
The foundational principle of chemical waste management is the strict segregation of incompatible materials to prevent dangerous reactions.[12][13][14] Improperly mixed waste streams can lead to fires, explosions, or the generation of toxic gases.
Diagram 1: Waste Segregation Logic
Caption: Segregation of this compound from incompatible chemical waste streams.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of this compound waste generated in a laboratory setting. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.[15][16]
-
Eye Protection: Chemical splash goggles are required.[16]
-
Hand Protection: Nitrile gloves are suitable for incidental contact. Change them immediately if contamination occurs.[15]
-
Body Protection: A standard laboratory coat must be worn.[16]
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.
3.2. Waste Collection at the Point of Generation
Waste should be collected in a designated satellite accumulation area (SAA) within the laboratory.[13][17] This area must be under the direct control of laboratory personnel.[12]
Step 1: Select the Appropriate Waste Container
-
Choose a container that is chemically compatible with organic acids and any solvents used.[12] A high-density polyethylene (HDPE) or glass container is recommended.[9][18]
-
The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[12][19]
-
For solid waste, a clearly labeled, sealed bag or container is appropriate.[1]
Step 2: Label the Waste Container
-
Proper labeling is a critical regulatory requirement.[17] The label must be affixed to the container before any waste is added.[20]
-
The label must include:
Step 3: Accumulate the Waste
-
For Solid Waste: Carefully transfer the solid this compound waste into the designated solid waste container using a spatula or scoop. Avoid generating dust.[1]
-
For Liquid Waste (Solutions): If the compound is in a solvent, it must be segregated correctly.
-
DO NOT fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[18][21]
-
Keep the waste container securely closed at all times, except when adding waste.[12][19]
3.3. Storage and Removal
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials like strong oxidizers and bases.[13][14][18]
-
Secondary containment (placing the waste container inside a larger, chemically resistant tray or tub) is a best practice to contain potential spills.[12]
-
Follow your institution's procedures for requesting a hazardous waste pickup. Waste must be removed from laboratories in a timely manner, often within specific time limits (e.g., 12 months for academic labs under Subpart K).[24]
Diagram 2: Disposal Workflow
Caption: Step-by-step workflow for the compliant disposal of this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Minor Spill (Solid):
-
Minor Spill (Liquid solution):
-
Alert personnel and control ignition sources if a flammable solvent is involved.
-
Contain the spill with absorbent pads or sand.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.
-
Ventilate the area and wash the surface once the spill is collected.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the area.
-
Regulatory Framework
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][17][18] Academic laboratories may operate under specific regulations outlined in 40 CFR Part 262, Subpart K, which provides alternative, more flexible standards for managing hazardous waste at eligible institutions.[24] Key principles of RCRA include cradle-to-grave management, mandatory documentation, and strict prohibitions against disposing of hazardous waste in regular trash or down the sewer system.[12]
Conclusion
The proper disposal of this compound is not merely a procedural task but a professional responsibility grounded in a comprehensive understanding of its chemical hazards. By following the principles of segregation, containment, and proper labeling, and by adhering to the detailed steps outlined in this guide, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. alpharesources.com [alpharesources.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. redox.com [redox.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucy.ac.cy [ucy.ac.cy]
- 12. danielshealth.com [danielshealth.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. csub.edu [csub.edu]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 19. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 20. nipissingu.ca [nipissingu.ca]
- 21. ctrnet.ca [ctrnet.ca]
- 22. trentu.ca [trentu.ca]
- 23. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 24. epa.gov [epa.gov]
Mastering the Safe Handling of 2-Allylsulfanylbenzoic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel chemical entity 2-Allylsulfanylbenzoic acid presents both exciting opportunities and critical safety considerations. As with any sulfur-containing aromatic carboxylic acid, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring a safe and productive research environment. This guide provides in-depth, field-proven insights into the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, empowering you to work with confidence and security.
Hazard Profile: An Evidence-Based Assessment
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of structurally related compounds allows us to project a reliable hazard profile. By examining the SDSs of benzoic acid, 2-(methylthio)benzoic acid, and 2-(benzylsulfonyl)benzoic acid, a consistent pattern of hazards emerges, which should be assumed for this compound until empirical data becomes available.[1][2][3]
The primary hazards associated with this class of compounds include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][4]
-
Serious Eye Damage/Irritation (Category 1/2A): Poses a significant risk of serious eye damage or irritation.[1][3][4][5][6]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]
-
Acute Oral Toxicity (Category 4): May be harmful if swallowed.[4][6]
The presence of the thioether linkage and the carboxylic acid moiety suggests that this compound will exhibit acidic properties, necessitating careful handling to prevent corrosive effects on skin and eyes.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (mg scale) in a well-ventilated area | ANSI Z87.1-compliant safety glasses with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Cotton lab coat | Not generally required |
| High-Volume Handling (gram scale or greater) | Chemical splash goggles or a full-face shield | Butyl rubber or Viton™ gloves | Chemical-resistant apron over a lab coat | Recommended, especially if dust or aerosols may be generated (N95 or higher) |
| Spill Cleanup | Full-face shield | Heavy-duty Butyl rubber or Viton™ gloves | Chemical-resistant suit or coveralls | Required (Air-purifying respirator with organic vapor/acid gas cartridges) |
Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for serious eye damage necessitates, at a minimum, safety glasses with side shields. For larger quantities or splash-prone procedures, chemical splash goggles or a full-face shield provide a more robust barrier.[7]
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of organic acids.[8][9] For prolonged contact or handling of larger quantities, butyl rubber and Viton™ gloves provide superior protection against a wider array of chemicals, including corrosive acids.[8] Double-gloving is a prudent practice to mitigate the risk of exposure from a single glove failure.
-
Body Protection: A standard lab coat is sufficient for low-volume work. For larger scales, a chemical-resistant apron provides an additional layer of protection against spills. In the event of a significant spill, a full chemical-resistant suit is necessary to prevent skin contact.
-
Respiratory Protection: While not typically required for small-scale handling in a well-ventilated fume hood, respiratory protection becomes crucial when there is a risk of inhaling dust or aerosols, particularly with larger quantities or during spill cleanup.[7]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to waste disposal.
Caption: Figure 1: A stepwise workflow for the safe handling of this compound.
Operational and Disposal Plans: Ensuring a Safe Laboratory Environment
Spill Response:
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Close the fume hood sash and restrict access to the spill area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above for spill cleanup.
-
Containment: For liquid spills, use an acid-neutralizing absorbent material. For solid spills, gently cover with an absorbent pad to prevent the generation of dust.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal:
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste:
-
Organic Solvents: Collect organic solvent waste containing this compound in a designated, labeled container for halogenated or non-halogenated waste, as appropriate.
-
Aqueous Solutions: Acidic aqueous solutions should be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before being collected in a designated aqueous waste container.
-
-
Disposal Pathway: All waste containing this compound must be disposed of as hazardous chemical waste through your institution's EHS program. Do not pour this chemical down the drain.[10][11]
Caption: Figure 2: A decision tree for the proper segregation and disposal of waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. ilpi.com [ilpi.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. dess.uccs.edu [dess.uccs.edu]
- 10. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 11. alpharesources.com [alpharesources.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
